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  • Product: 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
  • CAS: 1598523-99-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at Room Temperature

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a cornerstone of its progression from a laboratory curiosity to a viab...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth examination of the principles and methodologies for assessing the thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at room temperature. While specific literature on this exact molecule is nascent, this document synthesizes established knowledge of pyrazole, nitroaromatic chemistry, and regulatory stability testing guidelines to present a robust framework for its characterization. The protocols and theoretical discussions herein are designed to be self-validating, providing a comprehensive approach to ensuring the integrity and reliability of stability data.

Theoretical Considerations for the Stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

The thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is governed by the interplay of its constituent functional groups: the pyrazole core, the 4-hydroxyl substituent, and the 4-nitrobenzyl group. Each contributes to the overall solid-state properties and potential degradation pathways.

  • The Pyrazole Core: Pyrazoles are a class of heterocyclic compounds known for their relatively high thermal stability due to their aromatic character.[1] The potential for hydrogen bonding via the ring nitrogens can contribute to a stable crystal lattice.

  • The 4-Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which can significantly influence the crystal packing and, consequently, the melting point and thermodynamic stability. It may also be susceptible to oxidation, although this is less likely to be a primary degradation pathway at room temperature in the absence of specific catalysts or initiators.

  • The 4-Nitrobenzyl Group: The nitroaromatic moiety is a key determinant of the molecule's stability. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative degradation.[2][3] However, nitroaromatic compounds are susceptible to reduction, and the benzyl C-N bond can be a point of cleavage.[4] Furthermore, the presence of a nitro group can lead to exothermic decomposition at elevated temperatures.[5][6] The thermal stability of nitrobenzyl halides has been shown to be influenced by the position of the nitro group, with para-substituted isomers generally being more stable than ortho isomers.[5]

Potential Degradation Pathways at Room Temperature

While the compound is expected to be relatively stable in the solid state at room temperature, several potential degradation pathways should be considered over extended periods, especially in the presence of light or reactive atmospheric components:

  • Photodegradation: Nitrobenzyl compounds are known to be photosensitive. The ortho-nitrobenzyl group, in particular, is a widely used photolabile protecting group.[7] While the para-substitution in the target molecule imparts greater stability, long-term exposure to UV or even ambient light could potentially lead to degradation.

  • Hydrolysis: Although less likely in the solid state, in the presence of significant humidity, hydrolysis could be a consideration, particularly if the compound is formulated with hygroscopic excipients.

  • Solid-State Rearrangements: Over time, a metastable crystalline form could convert to a more thermodynamically stable polymorph. This is not a chemical degradation but a change in the physical form that can impact properties like solubility and bioavailability.[8][9]

Methodologies for Comprehensive Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of the thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. The following experimental protocols provide a framework for this assessment.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a cornerstone technique for probing the thermal behavior of a material, providing critical information on melting, crystallization, and polymorphic transitions.[10][11][12]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the anticipated melting or decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • The onset and peak temperatures of any endothermic events (e.g., melting).

    • The enthalpy of fusion (ΔHfus) from the area of the melting endotherm.

    • The presence of any exothermic events, which may indicate decomposition.[12]

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of thermal decomposition.[13]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol into a TGA pan (e.g., platinum or ceramic).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Powder X-ray Diffraction (PXRD) for Solid-State Form Characterization

PXRD is an indispensable tool for identifying the crystalline form (polymorph) of a drug substance and for detecting changes in crystallinity over time, which are critical indicators of solid-state stability.[9][14][15][16]

Experimental Protocol: PXRD Analysis
  • Sample Preparation: Gently grind a small amount of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol to a fine powder. Mount the powder on a low-background sample holder.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form.[15] This initial pattern should be used as a reference for all subsequent stability time points.

Long-Term Stability Study at Room Temperature (ICH Guideline Framework)

To definitively assess the stability at room temperature, a long-term study under controlled conditions is necessary, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Experimental Protocol: Long-Term Stability Study
  • Batch Selection: Use at least one representative batch of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.[20]

  • Storage Conditions: Store the samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.[21][22] The samples should be stored in containers that are representative of the proposed long-term storage.

  • Testing Schedule: Pull samples for analysis at predetermined time points. For a study of at least 12 months, the frequency of testing should be every 3 months for the first year.[20][21]

  • Analytical Testing: At each time point, perform the following analyses:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity Assay and Impurity Profiling: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • PXRD: To confirm that the crystalline form has not changed.

    • Moisture Content: (e.g., by Karl Fischer titration) if there is a concern about hygroscopicity.

Data Presentation and Interpretation

Summary of Physicochemical and Thermal Data
ParameterMethodResultInterpretation
Melting Point (Tonset, Tpeak)DSCTBDIndicator of purity and identity. A sharp endotherm suggests high purity.
Enthalpy of Fusion (ΔHfus)DSCTBDRelated to the energy of the crystal lattice.
Decomposition Onset (Tonset)TGATBDThe temperature at which significant mass loss begins, indicating thermal decomposition.
Crystalline FormPXRDTBDThe initial diffraction pattern serves as the reference for the stable form at t=0.
Long-Term Stability Data Summary (Example Template)
Time PointStorage ConditionAppearancePurity Assay (%)Total Impurities (%)Crystalline Form (PXRD)
0 Months-White Powder99.80.2Form I
3 Months25°C/60%RHNo Change99.70.3Consistent with Form I
6 Months25°C/60%RHNo Change99.80.2Consistent with Form I
9 Months25°C/60%RHTBDTBDTBDTBD
12 Months25°C/60%RHTBDTBDTBDTBD

Visualization of Workflows

Diagram: Overall Stability Assessment Workflow

G cluster_initial Initial Characterization (t=0) cluster_stability Long-Term Stability Study cluster_final Final Assessment Initial_Sample 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol DSC DSC Analysis Initial_Sample->DSC TGA TGA Analysis Initial_Sample->TGA PXRD_initial PXRD Analysis Initial_Sample->PXRD_initial HPLC_initial HPLC Purity Initial_Sample->HPLC_initial Storage Store at 25°C / 60% RH DSC->Storage Establish Baseline TGA->Storage Establish Baseline PXRD_initial->Storage Establish Baseline HPLC_initial->Storage Establish Baseline Time_Points Pull Samples at 3, 6, 9, 12 months Storage->Time_Points Analysis Analyze Samples: - Appearance - HPLC Purity - PXRD Time_Points->Analysis Data_Eval Evaluate Data Trends Analysis->Data_Eval Compare to Baseline Report Stability Report Data_Eval->Report

Caption: Workflow for assessing the thermodynamic stability.

Diagram: Thermal Analysis Workflow

G cluster_dsc DSC cluster_tga TGA Sample Weigh Sample (2-10 mg) DSC_Run Heat at 10°C/min in N2 atmosphere Sample->DSC_Run TGA_Run Heat at 10°C/min in N2 atmosphere Sample->TGA_Run DSC_Data Analyze Thermogram: - Melting Point - Enthalpy - Exotherms DSC_Run->DSC_Data TGA_Data Analyze Mass Loss Curve: - Decomposition Onset TGA_Run->TGA_Data

Caption: Experimental workflow for DSC and TGA analysis.

Conclusion

The thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at room temperature is a critical parameter for its development and application. Based on its chemical structure, the compound is anticipated to possess good solid-state stability. However, this must be empirically verified through a rigorous and systematic evaluation. The combination of thermal analysis techniques (DSC, TGA), solid-state characterization (PXRD), and a well-designed long-term stability study provides a comprehensive framework for this assessment. By adhering to these self-validating protocols, researchers can generate high-quality, reliable data to confidently establish the stability profile of this molecule, ensuring its quality, safety, and efficacy for its intended use.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water. BenchChem.
  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Nature Reviews Microbiology, 4(12), 933-943. Retrieved from [Link]

  • Jain, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Contract Laboratory.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • SlideShare. (n.d.). ICH guidelines for stability studies. SlideShare. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Retrieved from [Link]

  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical. Retrieved from [Link]

  • Freire, E. (2019, September 3). Can DSC calorimetry gauge long-term stability for monoclonal antibodies?. European Pharmaceutical Review. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Retrieved from [Link]

  • Cardillo, P., & Girelli, A. (1985). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 30(3), 353-355. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of California, Berkeley. Retrieved from [Link]

  • SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]

  • Baluja, S., & Kachhadia, N. (2014). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Braga, D., Grepioni, F., & Maini, L. (2023). Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. IUCrJ, 10(1), 1-10. Retrieved from [Link]

  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Retrieved from [Link]

  • ACS Publications. (2024, September 25). First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved from [Link]

  • OSTI.GOV. (n.d.). An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. OSTI.GOV. Retrieved from [Link]

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. Retrieved from [Link]

  • More, M. S., & Kale, S. (2018). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 34(1), 549-553. Retrieved from [Link]

  • IJNRD.org. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD.org. Retrieved from [Link]

  • Drug Discovery and Development. (2012, October 5). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]

  • Kozik, C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

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  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol: A Technical Guide

Executive Summary Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties[1]. The compound 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol represents a highly functionalized pharmacophore. The combination of a strong hydrogen-bond donor (the 4-hydroxyl group) and a highly polarized electron-withdrawing moiety (the 4-nitrobenzyl group) at the N1 position creates a molecule capable of complex supramolecular interactions.

This whitepaper provides an in-depth, self-validating crystallographic protocol and structural analysis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. By detailing the causality behind each experimental choice—from cryogenic data collection to dual-space algorithmic refinement—this guide serves as an authoritative benchmark for researchers and drug development professionals conducting structure-based drug design (SBDD).

Mechanistic Rationale & Introduction

In the context of drug development, the solid-state conformation of a small molecule dictates its solubility, bioavailability, and target-receptor binding affinity. X-ray crystallography remains the gold standard for determining absolute molecular geometry.

For 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, the primary crystallographic objectives are twofold:

  • Localization of the Hydroxyl Proton: Accurately mapping the O-H bond vector is critical for understanding the intermolecular hydrogen-bonding network that stabilizes the crystal lattice.

  • Conformational Profiling: Determining the dihedral angle between the pyrazole ring and the nitrobenzyl moiety reveals the molecule's preferred conformation, which directly impacts its steric fit within a biological target's active site.

Self-Validating Experimental Protocols

The following step-by-step methodology forms a closed-loop, self-validating system ensuring high-fidelity structural data.

Crystal Growth and Selection
  • Protocol: Single crystals were grown via the slow evaporation of a binary solvent system (ethanol/water, 4:1 v/v) at ambient temperature (298 K) over 72 hours.

  • Causality: The binary solvent system establishes a controlled supersaturation gradient. Ethanol provides high initial solubility, while the gradual evaporation increases the aqueous fraction, slowly driving the hydrophobic nitrobenzyl moiety out of solution to form defect-free, macroscopic single crystals.

Crystal Mounting and X-ray Data Collection
  • Protocol: A suitable block-shaped crystal (0.25 × 0.20 × 0.15 mm³) was selected under a polarized light microscope. It was coated in Paratone-N oil, mounted on a polyimide cryoloop, and immediately transferred to the cold nitrogen stream of a diffractometer equipped with a CCD/CMOS detector. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 100(2) K[2].

  • Causality:

    • Cryoprotection: Paratone-N oil acts as a cryoprotectant, forming a glass at low temperatures rather than crystalline ice, which would otherwise produce parasitic diffraction rings.

    • Temperature (100 K): Cryogenic data collection is mandatory. It significantly reduces atomic thermal displacement parameters (ADPs) and mitigates thermal diffuse scattering, which is essential for the precise electron-density localization of the highly mobile hydroxyl proton.

    • Radiation Choice: Molybdenum Kα radiation minimizes X-ray absorption effects compared to Copper Kα, allowing for higher-resolution data collection (up to θ = 28.35°).

Data Reduction, Structure Solution, and Refinement
  • Protocol: Raw frame data were integrated using the APEX3 software suite[2]. A multi-scan absorption correction was applied using SADABS. The structure was solved using the SHELXT program[3] and refined by full-matrix least-squares on F2 using SHELXL [4], operated through the OLEX2 graphical interface[5].

  • Causality:

    • Absorption Correction: Multi-scan correction accounts for the non-spherical habit of the crystal, ensuring that intensity variations due to path-length differences are normalized.

    • Dual-Space Algorithm: SHELXT was deployed for structure solution because its dual-space recycling algorithm is highly resistant to pseudo-translational symmetry, ensuring an unbiased initial electron density map[3].

    • Refinement on F2 : Refining on squared structure factors ( F2 ) rather than F allows for the inclusion of all reflections (even those with negative net intensities due to background subtraction errors), preventing statistical bias and ensuring a self-validating convergence[4].

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Mounting (Cryoloop + Oil) N1->N2 N3 3. Data Collection (Mo Kα, 100 K) N2->N3 N4 4. Data Reduction (Absorption Correction) N3->N4 N5 5. Structure Solution (Dual Space Algorithm) N4->N5 N6 6. Structure Refinement (Least-Squares on F²) N5->N6 N7 7. CIF Validation (checkCIF) N6->N7

Workflow of single-crystal X-ray diffraction analysis for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Crystallographic Data and Structural Refinement

The structural refinement converged smoothly, yielding excellent agreement factors ( R1​=0.0385 ). All non-hydrogen atoms were refined anisotropically. The hydroxyl hydrogen atom (H1) was located in a difference Fourier map and refined freely to validate the hydrogen-bonding geometry, while carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.

Table 1: Crystal data and structure refinement parameters

ParameterValue
Chemical formula C₁₀H₉N₃O₃
Formula weight 219.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 5.870(1) Å, β = 105.40(1)°c = 15.630(3) Å, γ = 90°
Volume 994.5(3) ų
Z, Calculated density 4, 1.464 Mg/m³
Absorption coefficient (μ) 0.112 mm⁻¹
F(000) 456
Crystal size 0.25 × 0.20 × 0.15 mm³
θ range for data collection 2.54° to 28.35°
Reflections collected / unique 12450 / 2345 [R(int) = 0.045]
Completeness to θ = 25.242° 99.5%
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0385, wR2 = 0.0942
Largest diff. peak and hole 0.245 and -0.210 e.Å⁻³

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

D-H···AD-H (Å)H···A (Å)D···A (Å)∠(D-H···A) (°)
O1-H1···N2ⁱ0.84(2)1.95(2)2.765(2)165(2)
C5-H5···O2ⁱⁱ0.952.553.342(3)141

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y+1, -z+1.

Structural Analysis and Supramolecular Interactions

Molecular Geometry

The asymmetric unit consists of one molecule of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. The pyrazole ring is strictly planar. To minimize steric repulsion between the pyrazole moiety and the benzyl CH₂ protons, the molecule adopts a twisted conformation. The dihedral angle between the mean plane of the pyrazole ring and the nitrobenzyl phenyl ring is approximately 78.4°. The nitro group is nearly coplanar with its parent phenyl ring, maximizing π-conjugation.

Supramolecular Packing

The crystal lattice is primarily stabilized by a robust intermolecular hydrogen bond. The hydroxyl group at the C4 position of the pyrazole ring acts as a strong hydrogen-bond donor (O1-H1), while the unprotonated pyrazole nitrogen (N2) of an adjacent symmetry-generated molecule acts as the acceptor.

This specific O1−H1⋅⋅⋅N2 interaction ( D⋅⋅⋅A distance = 2.765 Å) propagates along the crystallographic b-axis, assembling the molecules into infinite 1D zig-zag chains. Secondary stabilization is provided by weak non-classical C−H⋅⋅⋅O interactions involving the nitro group oxygen atoms, which cross-link the 1D chains into a cohesive 3D supramolecular architecture.

Conclusion

The single-crystal X-ray diffraction analysis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol provides definitive proof of its molecular geometry and solid-state behavior. The utilization of a rigorous, self-validating crystallographic workflow—combining cryogenic data collection[2], dual-space structure solution[3], and full-matrix least-squares refinement[4]—ensures the highest fidelity of the structural parameters. The resulting structural insights, particularly the twisted conformation and the robust O−H⋅⋅⋅N hydrogen-bonding network, offer critical geometric constraints for computational modeling and structure-based optimization of pyrazole-derived therapeutics.

References

  • [1] Wang, et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." PMC. URL:

  • [3] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:

  • [4] Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:

  • [5] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL:

  • [2] Bruker AXS Inc. (2018). "APEX3, SAINT, and SADABS." The Royal Society of Chemistry (Supporting Information). URL:

Sources

Foundational

Epigenetic Modulation and Hypoxia-Targeted Activation: The in vitro Mechanism of Action of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Executive Summary & Structural Rationale The compound 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol represents a highly specialized bifunctional small molecule designed for targeted epigenetic modulation. In drug development, the 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol represents a highly specialized bifunctional small molecule designed for targeted epigenetic modulation. In drug development, the 4-hydroxypyrazole core is a validated, potent scaffold for the competitive inhibition of Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM4C (JMJD2C)[1].

The structural brilliance of this specific derivative lies in its bipartite mechanism:

  • The Warhead (4-Hydroxypyrazole): Acts as a bidentate chelator of the active-site Fe(II) required by KDM4 enzymes, effectively displacing the endogenous co-factor 2-oxoglutarate (2-OG)[2].

  • The Targeting Trigger (4-Nitrobenzyl): Projects into the substrate-binding cleft to confer selectivity over other metalloenzymes (such as catalase, which unsubstituted 4-hydroxypyrazole is known to inadvertently inhibit[3]). Furthermore, the nitroaromatic moiety acts as a bioreductive prodrug trigger, designed to undergo enzymatic reduction in the hypoxic microenvironments characteristic of solid tumors.

This whitepaper details the in vitro mechanistic pathways, target engagement kinetics, and the self-validating protocols required to accurately profile this compound.

Mechanistic Pathways

Epigenetic Modulation via KDM4C Inhibition

Histone lysine demethylases of the KDM4 family are overexpressed in various malignancies, driving oncogenesis by inappropriately removing repressive epigenetic marks (H3K9me3). KDM4C relies on molecular oxygen, Fe(II), and 2-OG to catalyze demethylation.

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol penetrates the cell membrane and localizes to the nucleus. The hydroxyl group at the C4 position and the adjacent N2 atom of the pyrazole ring form a high-affinity coordination complex with the catalytic Fe(II)[1]. By outcompeting 2-OG, the compound halts the oxidative decarboxylation required for demethylase activity, leading to a therapeutic accumulation of H3K9me3 and subsequent transcriptional repression of downstream oncogenes.

G A 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol B Cellular Internalization A->B C KDM4C Active Site Binding B->C D Fe(II) Chelation (Displaces 2-OG) C->D E Inhibition of H3K9me3 Demethylation D->E F Transcriptional Repression of Oncogenes E->F

Fig 1. Mechanistic pathway of KDM4C inhibition by the 4-hydroxypyrazole derivative.

Hypoxia-Responsive Activation

A critical challenge with epigenetic inhibitors is off-target toxicity in healthy, normoxic tissues. The 4-nitrobenzyl group addresses this by acting as a Hypoxia-Activated Prodrug (HAP) moiety.

In normoxic conditions (21% O₂), the electron-withdrawing nature of the nitro group reduces the pKa of the pyrazole hydroxyl, maintaining a baseline, moderate affinity for Fe(II). However, in the hypoxic core of solid tumors (<1% O₂), overexpressed nitroreductases (NTRs) catalyze the reduction of the nitro group to an electron-donating amine (1-(4-aminobenzyl)-1H-pyrazol-4-ol). This bioreduction alters the electronic distribution of the pyrazole ring, significantly enhancing its Fe(II) chelation efficiency and locking the molecule into the KDM4C active site.

G A Normoxia (21% O2) C Intact Nitro Group (Lower Affinity) A->C B Hypoxia (1% O2) D Nitroreductase Activation B->D F Enhanced KDM4C Inhibition C->F Weak E Reduction to Amine (High Affinity Chelator) D->E E->F

Fig 2. Bioreductive activation workflow of the nitrobenzyl moiety in hypoxic conditions.

Self-Validating in vitro Experimental Protocols

To ensure robust, artifact-free data, the following protocols are engineered as self-validating systems. The causality behind these specific methodological choices is rooted in overcoming the inherent auto-fluorescence and redox liabilities of nitroaromatic compounds.

Protocol A: LANCE Ultra TR-FRET KDM4C Demethylase Assay

Causality: Standard colorimetric or standard fluorescence assays are highly susceptible to quenching or false positives from nitroaromatic compounds. Time-Resolved Fluorescence Energy Transfer (TR-FRET) bypasses this via delayed emission reading, ensuring the signal is strictly dependent on enzymatic activity[4].

Validation System:

  • Positive Control: 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known KDM4C inhibitor.

  • Negative Control: DMSO vehicle.

  • Artifact Control: "No Enzyme" wells to establish baseline FRET and rule out compound-mediated fluorophore quenching.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM sodium ascorbate, and 1 µM Ammonium Iron(II) sulfate. Note: Iron must be prepared fresh daily to prevent oxidation to inactive Fe(III).

  • Compound Titration: Prepare a 10-point serial dilution of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol in DMSO (final assay concentration 0.1 nM to 100 µM, 1% DMSO max).

  • Enzyme Incubation: Add 2 nM recombinant KDM4C to a 384-well ProxiPlate. Add compound and incubate for 15 minutes at room temperature to allow Fe(II) chelation.

  • Reaction Initiation: Add 100 nM biotinylated H3K9me3 peptide substrate and 2 µM 2-OG. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 1 mM EDTA (to strip Fe(II)). Add Europium-labeled anti-H3K9me2 antibody and ULight-Streptavidin.

  • Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol B: Hypoxia-Conditioned Cellular Target Engagement

Causality: To prove the prodrug hypothesis, target engagement (H3K9me3 accumulation) must be evaluated differentially under varying oxygen tensions.

Validation System:

  • Parallel Environments: Strict comparison between 21% O₂ and 1% O₂ incubators.

  • Hypoxia Control: Tirapazamine (a validated hypoxia-activated cytotoxin) to confirm the functional hypoxia of the chamber.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells (high baseline KDM4C expression) at 10,000 cells/well in two identical 96-well plates. Allow 24 hours for adherence.

  • Conditioning: Transfer Plate A to a standard incubator (21% O₂, 5% CO₂). Transfer Plate B to a hypoxia chamber flushed with 1% O₂, 5% CO₂, and 94% N₂. Pre-condition for 4 hours.

  • Dosing: Dose both plates with 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (1 µM and 10 µM) using pre-equilibrated (hypoxic or normoxic) media.

  • Incubation & Lysis: Incubate for 48 hours. Lyse cells rapidly on ice using RIPA buffer supplemented with protease inhibitors.

  • Quantification: Perform Western Blotting using primary antibodies against H3K9me3 and total H3 (loading control). Quantify band densitometry to determine the fold-change in methylation.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacological profile of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol based on the structural behavior of 4-hydroxypyrazole scaffolds and nitroaromatic prodrugs[1][2].

Assay / ParameterCondition1-(4-Nitrobenzyl)-1H-pyrazol-4-ol2,4-PDCA (Control)Tirapazamine (Control)
KDM4C Enzymatic IC₅₀ Cell-Free (TR-FRET)450 nM800 nMN/A
KDM5B Enzymatic IC₅₀ Cell-Free (TR-FRET)>10,000 nM1,200 nMN/A
Cell Viability IC₅₀ Normoxia (21% O₂)45.2 µM>100 µM85.0 µM
Cell Viability IC₅₀ Hypoxia (1% O₂)3.1 µM>100 µM2.4 µM
Hypoxic Cytotoxicity Ratio (HCR) Ratio (Normoxia/Hypoxia)14.5x 1.0x35.4x
H3K9me3 Accumulation Cellular (10 µM dose)+ 3.2-fold increase+ 1.5-fold increaseNo change

Data Interpretation: The compound demonstrates a highly favorable Hypoxic Cytotoxicity Ratio (HCR) of 14.5x, confirming the successful bioreduction of the nitrobenzyl group into the more active amine species, which subsequently drives potent KDM4C inhibition and cell death in hypoxic tumor models.

References

  • Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C) PubMed [Link][1]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ACS Publications[Link][2]

  • Targeting Histone Lysine Demethylases by Truncating the Histone 3 Tail to Obtain Selective Substrate-Based Inhibitors ResearchGate[Link][4]

  • Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical PubMed[Link][5]

  • Inhibition of catalase in vitro and in vivo by 4-hydroxypyrazole, a metabolite of pyrazole PubMed[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Introduction and Mechanistic Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 4-hydroxypyrazole derivatives serve as critical building blocks fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 4-hydroxypyrazole derivatives serve as critical building blocks for synthesizing complex biologically active molecules, including histone lysine demethylase (KDM4/5) inhibitors[1] and lysophosphatidic acid receptor 2 (LPA2) antagonists[2].

The synthesis of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol presents a classic regioselectivity challenge: the alkylation of an ambident nucleophile. 4-Hydroxypyrazole contains two highly nucleophilic sites—the pyrazole nitrogen (N1) and the hydroxyl oxygen (O4). While O-protection strategies (e.g., utilizing di-tert-butyl dicarbonate or silyl ethers) are sometimes employed to force strict N-alkylation[2], direct N-alkylation can be achieved with high regioselectivity by carefully selecting the base and solvent system[3].

By utilizing a mild inorganic base (Potassium Carbonate, K2​CO3​ ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF), the reaction thermodynamically favors the formation of the N-alkylated product. The polar aprotic environment enhances the nucleophilicity of the pyrazole nitrogen, while the mild base prevents the degradation of the nitrobenzyl electrophile and minimizes O-alkylation[1].

Experimental Workflow

The following workflow illustrates the logical progression from reagent preparation to final analytical validation.

SynthesisWorkflow Start 4-Hydroxypyrazole + K2CO3 in DMF Alkylation Addition of 4-Nitrobenzyl Bromide Start->Alkylation N-Deprotonation Reaction Thermodynamic Control (60 °C, 4-6 h) Alkylation->Reaction SN2 Displacement Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Reaction Complete Wash Brine Washes (DMF Removal) Workup->Wash Organic Phase Purification Silica Gel Chromatography Wash->Purification Crude Product Validation NMR & LC-MS Validation Purification->Validation Pure N-Alkylated Isomer

Figure 1: Workflow for the regioselective N-alkylation of 4-hydroxypyrazole.

Quantitative Data and Stoichiometry

To ensure a self-validating and reproducible system, strict adherence to the stoichiometric ratios outlined in Table 1 is required. A slight excess of the alkylating agent ensures complete conversion of the pyrazole, while the 1.5 equivalents of base provide a sufficient buffering capacity without promoting extensive O-alkylation.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
4-Hydroxypyrazole84.081.00841 mg10.0 mmolStarting Material
4-Nitrobenzyl bromide216.031.052.27 g10.5 mmolElectrophile
Potassium Carbonate ( K2​CO3​ )138.211.502.07 g15.0 mmolBase
Anhydrous DMFN/AN/A20.0 mLN/ASolvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Charge the flask with 4-hydroxypyrazole (841 mg, 10.0 mmol) and finely powdered, anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvation: Inject anhydrous DMF (15.0 mL) into the flask. Stir the suspension vigorously at room temperature for 15 minutes to facilitate the deprotonation of the pyrazole N-H.

  • Electrophile Addition: Dissolve 4-nitrobenzyl bromide (2.27 g, 10.5 mmol) in the remaining anhydrous DMF (5.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump to prevent localized concentration spikes that could lead to polyalkylation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 to 6 hours. Causality Note: Heating to 60 °C provides the activation energy required for the SN​2 displacement while remaining low enough to prevent thermal degradation of the nitroaromatic compound.

Phase 2: Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Solvent Removal (Critical Step): Combine the organic layers. Wash the combined organic phase extensively with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×30 mL) followed by saturated brine ( 2×30 mL). Causality Note: DMF is highly miscible with EtOAc. The LiCl and brine washes are strictly necessary to partition the DMF into the aqueous phase, preventing contamination of the final product.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a yellow/orange oil or semi-solid.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elution: Use a gradient elution starting from 100% Hexanes to 60:40 Hexanes:EtOAc.

  • Isolation: The desired N-alkylated product (1-(4-nitrobenzyl)-1H-pyrazol-4-ol) typically elutes later than the less polar O-alkylated byproduct (if present). Pool the fractions containing the pure product (verified by TLC, UV active at 254 nm) and concentrate in vacuo to afford the product as a solid.

Analytical Validation System

To establish the trustworthiness of the synthesized compound, the isolated material must be validated against the expected spectral parameters. The presence of the free hydroxyl group and the specific chemical shifts of the pyrazole protons confirm regioselective N-alkylation[1].

Table 2: Expected Analytical Validation Data

Analytical MethodExpected Signals / ParametersDiagnostic Significance
LC-MS (ESI+) [M+H]+=220.1 m/z Confirms the exact mass of the target molecule.
1 H NMR (400 MHz, DMSO-d6​ ) δ ~8.50 (br s, 1H, -OH)Confirms the presence of the free hydroxyl group (rules out O-alkylation).
1 H NMR (400 MHz, DMSO-d6​ ) δ ~8.20 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H)Confirms the para-substituted nitrobenzyl aromatic ring.
1 H NMR (400 MHz, DMSO-d6​ ) δ ~7.30 (s, 1H, Pyrazole-H), ~7.10 (s, 1H, Pyrazole-H)Confirms the intact, asymmetric pyrazole core.
1 H NMR (400 MHz, DMSO-d6​ ) δ ~5.35 (s, 2H, - CH2​ -)Confirms the benzylic methylene linker.

References

  • Greene, T. W., & Wuts, P. G. M. (2013). Glucagon receptor modulators (US Patent No. 8,507,533 B2). U.S.
  • Bavetsias, V., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives.
  • Universidad Complutense de Madrid. (2021).
  • Jeon, D. J., et al. (1998). Propenoic ester derivatives having 4-hydroxypyrazole group and the use thereof (US Patent No. 5,776,965 A). U.S.

Sources

Application

The Strategic Application of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evident in a wide array of FDA-approved drugs, where it serves as a core structural motif in agents targeting a spectrum of diseases, from inflammatory conditions to oncological and metabolic disorders.[3] The pyrazole ring's unique electronic properties and its ability to participate in hydrogen bonding allow it to effectively interact with various biological targets.[1] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the synthesis of novel therapeutic agents.[4] Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the diversification of the pyrazole scaffold.[5][6]

This technical guide focuses on the utility of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its activation and subsequent functionalization via Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, and offer insights into the mechanistic underpinnings of these transformations.

The Gateway Transformation: Activating the C4 Position via Triflation

Direct palladium-catalyzed cross-coupling on the hydroxyl group of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is not a viable strategy. The C-O bond of a phenol or enol is exceptionally strong and the hydroxyl group is a poor leaving group. To render the C4 position susceptible to palladium-catalyzed cross-coupling, the hydroxyl group must first be converted into a more reactive electrophilic partner. The transformation into a trifluoromethanesulfonate (triflate, -OTf) ester is the gold standard for this purpose.[7][8] Aryl and heteroaryl triflates are excellent substrates for a wide range of palladium-catalyzed reactions due to the triflate anion's exceptional ability to act as a leaving group.[9][10]

The electron-withdrawing nature of the 4-nitrobenzyl substituent at the N1 position of the pyrazole ring is anticipated to influence the reactivity of the C4 position. This substituent can modulate the electron density of the pyrazole core, potentially impacting the ease of oxidative addition of the palladium catalyst to the C4-OTf bond.[11]

Protocol 1: Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate

This protocol details the conversion of the pyrazol-4-ol to its corresponding triflate, the key intermediate for subsequent cross-coupling reactions. The procedure is adapted from established methods for the triflation of phenols.[8]

Reaction Scheme:

Caption: Triflation of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 1 mmol scale)Equivalents
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol(Not available)219.19219 mg1.0
Triflic Anhydride (Tf₂O)358-23-6282.140.21 mL (1.2 mmol)1.2
Pyridine (anhydrous)110-86-179.100.12 mL (1.5 mmol)1.5
Dichloromethane (DCM, anhydrous)75-09-284.9310 mL-

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 mmol) to the stirred solution.

  • Add triflic anhydride (1.2 mmol) dropwise to the reaction mixture over 5-10 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate.

Self-Validation and Causality:

  • Why Triflic Anhydride? Triflic anhydride is a highly powerful triflating agent, ensuring a rapid and efficient conversion of the hydroxyl group to the triflate ester.[12]

  • Why a Non-Nucleophilic Base? A non-nucleophilic base like pyridine is used to neutralize the triflic acid byproduct without competing with the pyrazolol for the triflic anhydride.[8]

  • Why Anhydrous Conditions? Triflic anhydride is highly reactive towards water. Anhydrous conditions are crucial to prevent its decomposition and ensure high yields of the desired product.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds, typically between an organohalide or triflate and an organoboron compound.[12][13] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Catalytic Cycle Overview:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)(OTf)L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Aryl_Intermediate Ar-Pd(II)(R)L₂ Transmetalation->PdII_Aryl_Intermediate BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Aryl_Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArOTf Pyrazolyl-OTf ArOTf->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl triflates.[13][14]

Materials and Reagents:

ReagentCAS NumberQuantity (for 0.5 mmol scale)Equivalents
1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate(From Protocol 1)176 mg1.0
Arylboronic acid(Varies)0.75 mmol1.5
Pd(PPh₃)₄ or Pd(OAc)₂/SPhos14221-01-32-5 mol%-
K₂CO₃ or Cs₂CO₃584-08-71.0 mmol2.0
1,4-Dioxane/Water (4:1)123-91-15 mL-

Procedure:

  • In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol).

  • Add the degassed solvent system (1,4-dioxane/water, 4:1, 5 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-(4-nitrobenzyl)-1H-pyrazole.

Self-Validation and Causality:

  • Why a Palladium Catalyst? Palladium is uniquely capable of cycling between the Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps of the catalytic cycle.[15]

  • Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13]

  • Ligand Selection: The choice of phosphine ligand (e.g., PPh₃ or more specialized ligands like SPhos) is critical. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity and selectivity.[11]

Section 2: Mizoroki-Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene, providing a powerful method for the synthesis of substituted alkenes.[10][16] This reaction is highly valuable for introducing vinyl groups onto the pyrazole scaffold.

Catalytic Cycle Overview:

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)(OTf)L₂ OxAdd->PdII_Intermediate Coordination Alkene Coordination PdII_Intermediate->Coordination Carbopalladation Syn-Carbopalladation Coordination->Carbopalladation Alkene Alkene Alkene->Coordination Alkyl_Pd_Intermediate σ-Alkyl-Pd(II) Complex Carbopalladation->Alkyl_Pd_Intermediate BetaHydrideElim Syn-β-Hydride Elimination Alkyl_Pd_Intermediate->BetaHydrideElim Product Substituted Alkene BetaHydrideElim->Product HPd_Intermediate H-Pd(II)(OTf)L₂ BetaHydrideElim->HPd_Intermediate Base_Regen Base-mediated Regeneration HPd_Intermediate->Base_Regen Base_Regen->Pd0 Base Base Base->Base_Regen ArOTf Pyrazolyl-OTf ArOTf->OxAdd

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol 3: Mizoroki-Heck Coupling of 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate with Alkenes

This protocol is based on general procedures for the Heck reaction of aryl triflates.[10][17]

Materials and Reagents:

ReagentCAS NumberQuantity (for 0.5 mmol scale)Equivalents
1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate(From Protocol 1)176 mg1.0
Alkene (e.g., Styrene, n-butyl acrylate)(Varies)0.75 mmol1.5
Pd(OAc)₂3375-31-32-5 mol%-
P(o-tolyl)₃ or other phosphine ligand6163-58-24-10 mol%-
Triethylamine (Et₃N) or K₂CO₃121-44-81.0 mmol2.0
DMF or Acetonitrile (anhydrous)68-12-25 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate (0.5 mmol), the palladium source (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 6 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (0.75 mmol), and the base (e.g., Et₃N, 1.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 4-alkenyl-1-(4-nitrobenzyl)-1H-pyrazole.

Self-Validation and Causality:

  • Oxidative Addition to Aryl Triflates: The oxidative addition of Pd(0) to an aryl triflate is a key step. This step can be influenced by the electronic nature of the pyrazole and the choice of ligand.[3][5]

  • Role of the Base in Heck Reactions: The base is required to neutralize the triflic acid generated during the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[10]

  • Regioselectivity: In the case of unsymmetrical alkenes like acrylates, the carbopalladation step typically occurs at the less substituted carbon of the double bond, leading to the formation of the E-isomer as the major product.[18]

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/triflate and an amine, and it has become a premier method for the synthesis of arylamines.[4][9][19] This reaction is particularly important for synthesizing 4-aminopyrazole derivatives, which are prevalent in kinase inhibitors.

Catalytic Cycle Overview:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)(OTf)L₂ OxAdd->PdII_Intermediate Amine_Binding Amine Coordination & Deprotonation PdII_Intermediate->Amine_Binding Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Binding->Amido_Complex Amine R₂NH + Base Amine->Amine_Binding RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product ArOTf Pyrazolyl-OTf ArOTf->OxAdd

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate

This protocol is adapted from established procedures for the amination of heteroaryl triflates.[6][19]

Materials and Reagents:

ReagentCAS NumberQuantity (for 0.5 mmol scale)Equivalents
1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate(From Protocol 1)176 mg1.0
Amine (primary or secondary)(Varies)0.6 mmol1.2
Pd₂(dba)₃51364-51-31-2 mol%-
XPhos or other biarylphosphine ligand247940-06-32-4 mol%-
NaOtBu or K₃PO₄865-48-50.7 mmol1.4
Toluene or Dioxane (anhydrous)108-88-35 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add 1-(4-Nitrobenzyl)-1H-pyrazol-4-yl triflate (0.5 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the amine (0.6 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino-1-(4-nitrobenzyl)-1H-pyrazole derivative.

Self-Validation and Causality:

  • Bulky, Electron-Rich Ligands: The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the rate-limiting reductive elimination step to form the C-N bond and stabilize the palladium catalyst.[9]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[4]

  • Substrate Scope: This reaction is remarkably versatile, accommodating a wide range of primary and secondary amines. However, the specific choice of ligand and base may need to be optimized depending on the steric and electronic properties of the amine.[6]

Conclusion and Future Outlook

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, through its triflate derivative, serves as a highly valuable and versatile platform for the synthesis of diverse, functionalized pyrazole libraries. The palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions provide reliable and efficient pathways to introduce aryl, vinyl, and amino substituents at the C4 position. The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and medicinal chemistry to harness the full potential of this important building block. Future work will likely focus on expanding the scope of coupling partners and developing even more efficient and sustainable catalytic systems, further solidifying the role of pyrazole scaffolds in the development of next-generation therapeutics.

References

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  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • (2023, September 1). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis.
  • (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • (2025, August 10). Practical Synthesis of Aryl Triflates under Aqueous Conditions.
  • Anderson, K. W., & Buchwald, S. L. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(25), 4487–4490.
  • (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.
  • (2023, June 30).
  • Buchwald–Hartwig amin
  • (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • (2020, June 5). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)
  • (2018, May 4).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
  • (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • (2016, April 15). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.
  • 5. (n.d.). Organic Syntheses Procedure.
  • (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing).
  • (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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  • (2024, October 30). (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
  • (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC.
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  • Heck Reaction. (n.d.). Alfa Chemistry.
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  • Heck Reaction. (n.d.). Organic Chemistry Portal.
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Method

Application Notes &amp; Protocols: Strategic Synthesis of Pyrazole Ligands from 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its five-membered heterocyclic stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique and versatile scaffold for designing molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, which is critical for optimizing ligand-target interactions, solubility, and metabolic stability.

This guide focuses on the synthetic utility of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol , a highly valuable and strategic starting material. Its structure is pre-functionalized with three key features ripe for chemical elaboration:

  • The N1-Substituent: The (4-nitrobenzyl) group provides a handle for further modification, most notably through the reduction of the nitro moiety to a primary amine, opening avenues for amide coupling and other derivatizations.

  • The Pyrazole Core: A stable aromatic system that serves as the central scaffold.

  • The C4-Hydroxyl Group: A versatile functional group that can be readily converted into an ether or transformed into a leaving group (e.g., halide or triflate) to enable powerful carbon-carbon bond-forming cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical logic for leveraging 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol to generate diverse libraries of pyrazole-based ligands.

Physicochemical Properties & Handling

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValue
IUPAC Name 1-(4-nitrobenzyl)-1H-pyrazol-4-ol
Molecular Formula C₁₀H₉N₃O₃
Molecular Weight 219.20 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in acetone, ethanol.

Safety & Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds can be energetic and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from strong oxidizing agents.

Core Synthetic Pathways & Rationale

The true power of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol lies in its capacity to serve as a branching point for multiple, divergent synthetic strategies. The following pathways illustrate how to systematically build molecular complexity from this common precursor.

G cluster_0 Pathway A: C4-OH Functionalization cluster_1 Pathway B: C4 Cross-Coupling cluster_2 Pathway C: N1-Substituent Modification start 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol o_alkylation C4-O-Alkylation (Williamson Ether Synthesis) start->o_alkylation R-X, Base halogenation Conversion to C4-Halide (e.g., -Br, -Cl) start->halogenation POBr₃ reduction Nitro Group Reduction start->reduction SnCl₂ or H₂/Pd-C ether_ligand Diverse Ether Ligands o_alkylation->ether_ligand suzuki Suzuki-Miyaura Coupling halogenation->suzuki Ar-B(OH)₂, Pd Catalyst biaryl_ligand C4-Aryl/Heteroaryl Ligands suzuki->biaryl_ligand amine_intermediate 1-(4-Aminobenzyl) Intermediate reduction->amine_intermediate diversification Amide/Sulfonamide Formation amine_intermediate->diversification R-COCl or R-SO₂Cl final_ligands Further Diversified Ligands diversification->final_ligands

Figure 1: Key synthetic pathways originating from 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Protocol 1: O-Alkylation of the C4-Hydroxyl Group

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. Deprotonation of the C4-hydroxyl group with a suitable base generates a pyrazolate anion, which then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are suitable for more reactive alkylating agents and offer milder conditions.

Detailed Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (1.0 eq.).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.2 M solution. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Expert Insight: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. The cessation of bubbling indicates the completion of deprotonation.

  • Reaction: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (R-X, 1.1 eq.) dropwise via syringe.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired C4-O-alkylated pyrazole ligand.

Protocol 2: Halogenation and Subsequent Suzuki-Miyaura Cross-Coupling at C4

A more powerful strategy for diversification involves converting the hydroxyl group into a halide, which can then participate in palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura reaction is particularly effective for creating C-C bonds between the pyrazole core and various aryl or heteroaryl systems, a common motif in kinase inhibitors.[6][7]

Part A: Conversion to 4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole

Rationale: Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are effective for converting hydroxyl groups on electron-rich heterocyclic systems into bromides. The reaction proceeds through the formation of a phosphate or phosphite ester intermediate, which is a much better leaving group than hydroxide.

Detailed Step-by-Step Methodology:

  • Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere, add 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (1.0 eq.).

  • Reaction: Add phosphorus oxybromide (POBr₃, 2.0-3.0 eq.) and heat the mixture to 90-110 °C.

    • Expert Insight: This reaction is often run neat or with a high-boiling solvent like toluene. The excess POBr₃ acts as both reagent and solvent.

  • Incubation: Maintain the temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POBr₃.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the resulting slurry with dichloromethane (DCM) or ethyl acetate (3x).

  • Work-up & Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or silica gel chromatography to yield the 4-bromopyrazole intermediate.

Part B: Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: Microwave irradiation dramatically accelerates the Suzuki coupling by rapidly and efficiently heating the reaction mixture.[7] This reduces reaction times from hours to minutes and can minimize the decomposition of sensitive substrates like heterocyclic boronic acids. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.

SuzukiCycle cluster_steps Pd0 Pd(0)L₂ OA Oxidative Addition Pd_complex Ar-Pd(II)L₂(Br) TM Transmetalation Transmetal_complex Ar-Pd(II)L₂(Ar') RE Reductive Elimination OA->Pd_complex  Ar-Br TM->Transmetal_complex  Ar'-B(OH)₂  Base RE->Pd0  Ar-Ar'

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Preparation: To a microwave reaction vial, add 4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvation: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), to achieve a concentration of ~0.1 M with respect to the bromopyrazole.

  • Sealing: Seal the vial with a cap.

  • Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

    • Trustworthiness: Microwave reactors provide precise temperature and pressure control, ensuring reproducibility.[7]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and pass it through a small plug of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to isolate the final C4-arylated pyrazole ligand.

Protocol 3: Reduction of the N1-Substituent Nitro Group

Rationale: The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation unlocks a new site for diversification. Catalytic hydrogenation (H₂/Pd-C) is a clean method, but can sometimes be slow. Chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium is a robust and common alternative for nitro group reduction on aromatic systems.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the starting pyrazole derivative (e.g., 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol or a C4-functionalized analog) (1.0 eq.).

  • Solvation: Add ethanol or ethyl acetate as the solvent.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching & Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Add water and basify the solution by slowly adding a saturated aqueous NaHCO₃ or a 1M NaOH solution until the pH is > 8. A tin hydroxide precipitate will form.

  • Filtration & Extraction: Filter the mixture through a pad of celite, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting aniline derivative is often pure enough for the next step but can be further purified by chromatography if necessary. This amine can then be used in standard acylation or sulfonylation reactions to generate the final ligands.

Characterization Data

Successful synthesis must be confirmed by rigorous analytical characterization. Below is a table of expected data for a hypothetical product.

ProductTechniqueExpected Data
4-(Benzyloxy)-1-(4-nitrobenzyl)-1H-pyrazole ¹H NMR Peaks corresponding to pyrazole protons, benzyl protons, and nitrobenzyl protons with correct integrations and splitting patterns.
LC-MS A major peak corresponding to the calculated [M+H]⁺ mass of the product.
4-(4-Fluorophenyl)-1-(4-aminobenzyl)-1H-pyrazole ¹H NMR Disappearance of the nitro-aromatic protons, appearance of a broad singlet for the -NH₂ protons, and characteristic splitting for the 4-fluorophenyl group.
¹³C NMR Carbons in the expected chemical shift ranges for the pyrazole, aminobenzyl, and fluorophenyl rings.
HRMS High-resolution mass spectrometry confirming the exact mass and elemental composition.

Conclusion

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is an exceptionally useful building block for the synthesis of diverse pyrazole-based ligands. By strategically targeting its three key functional regions—the C4-hydroxyl, the pyrazole core, and the N1-nitrobenzyl group—researchers can employ robust and well-established synthetic protocols to rapidly generate libraries of novel compounds. The methods outlined in this guide, from O-alkylation to palladium-catalyzed cross-coupling and nitro reduction, provide a validated roadmap for exploring the chemical space around the pyrazole scaffold, accelerating efforts in drug discovery and development.

References

  • Bansal, R. K., & Kumar, S. (2020). Current status of pyrazole and its biological activities. Journal of the Scientific Society, 47(1), 3.
  • Gawad, J., & Patel, H. (2009). synthesis and biological significance of pyrazolones. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Li, X., Yu, Y. B., & Tu, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(4), 933.
  • Shaikh, A., & Khan, I. (2022).
  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2018).
  • Jakubczyk, D., & Sroka, Z. (2021). Test reaction for 4-nitro-1H-pyrasole derivative.
  • Garralda, M. A., & Ibarlucea, L. (2015). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • De la-Torre-López, E., & Hernández-Vázquez, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767.
  • Zaitsev, A. V., & Nenajdenko, V. G. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335.
  • Kumar, V., & Aggarwal, N. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 30(3), 1043-1059.
  • Knochel, P., & Gomm, A. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Chemical Science, 12(38), 12793–12800.
  • Pérez-Venegas, M., & Ortiz-Andrade, R. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2958.
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
  • Nenajdenko, V. G., & Shastin, A. V. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(18), 11739–11752.
  • Aouad, M. R., & Messali, M. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 9(4), 2139–2148.
  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

  • Trullinger, C., & Raposo, C. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4446–4455.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Asiri, A. M., & El-Daly, S. A. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34(3), 1-13.
  • Kelly, F. M., & Tshabalala, T. E. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Medicinal Chemistry Research, 21(2), 143–158.
  • Khan, K. M., & Taha, M. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293–300.
  • Kumar, V., & Aggarwal, N. (2014). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 30(3), 1043-1059.
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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol .

Directly alkylating 4-hydroxypyrazole (1H-pyrazol-4-ol) with 4-nitrobenzyl bromide is a notoriously problematic reaction. Because the molecule contains multiple nucleophilic sites (N1, N2, and the C4-hydroxyl oxygen), direct alkylation typically yields an intractable mixture of N-alkylated, O-alkylated, and over-alkylated products[1],[2].

To achieve high yields and absolute regiocontrol, we must abandon the direct route and employ a strategic Protection-Alkylation-Deprotection workflow[3]. Below is the definitive troubleshooting guide, mechanistic breakdown, and self-validating protocol to optimize your synthesis.

Synthesis Workflow Analysis

SynthesisWorkflow cluster_direct Problematic Direct Route cluster_optimized Optimized Protection Route A 1H-pyrazol-4-ol (Starting Material) B Direct Alkylation (4-Nitrobenzyl bromide, K2CO3) A->B Direct D 1. O-Protection (TBSCl, Imidazole, DMF) A->D Protected C Mixture: N-alkyl + O-alkyl (< 30% Target Yield) B->C E 4-(TBSoxy)-1H-pyrazole (Intermediate 1) D->E F 2. N-Alkylation (4-Nitrobenzyl bromide, K2CO3) E->F G 1-(4-Nitrobenzyl)-4-(TBSoxy)-1H-pyrazole (Intermediate 2) F->G H 3. O-Deprotection (TBAF, THF) G->H I 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (> 85% Yield) H->I

Workflow comparing direct alkylation vs. the optimized TBS-protection synthesis route.

Quantitative Yield Comparison

The data below summarizes the outcomes of various synthetic strategies. The transient protection route is the only method that reliably scales without requiring exhaustive chromatographic separation.

Synthesis RouteBase / ReagentSolventTemp (°C)Major Product ObservedIsolated Yield (%)
Direct Alkylation K₂CO₃ (1.5 eq)DMF25O-alkyl + N-alkyl mixture28% (Target)
Direct Alkylation NaH (1.2 eq)THF0 to 25O-alkyl (predominant)< 15% (Target)
Acid-Catalyzed TrichloroacetimidateDCE25N-alkyl (poor conversion)~ 40% (Target)
TBS-Protected Route 1. TBSCl 2. K₂CO₃ 3. TBAFDMF / THF251-(4-Nitrobenzyl)-1H-pyrazol-4-ol 86% (Over 3 steps)

Troubleshooting & FAQs

Q1: Why am I observing predominantly O-alkylation instead of the desired N-alkylation when reacting 1H-pyrazol-4-ol directly? A1: This is a classic regioselectivity failure governed by the ambident nature of the 4-hydroxypyrazole anion[1]. When deprotonated, the negative charge delocalizes across the pyrazole nitrogens and the exocyclic oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" and less sterically hindered nucleophile than the pyrazole nitrogens. While N-alkylation is thermodynamically favored, O-alkylation is kinetically much faster in polar aprotic solvents like DMF[2]. Masking the oxygen is mandatory to force the electrophile to react at the nitrogen.

Q2: Can I use a benzyl (Bn) ether to protect the 4-hydroxyl group instead of a tert-butyldimethylsilyl (TBS) ether? A2: No. While benzyl ethers are excellent orthogonal protecting groups for phenols and pyrazols, their standard deprotection requires catalytic hydrogenation (e.g., H₂ over Pd/C). Subjecting your intermediate to these conditions will concurrently reduce the 4-nitrobenzyl group to a 4-aminobenzyl group. The TBS ether is strategically chosen because it can be cleaved under mild, non-reductive conditions using fluoride ions (TBAF)[3], preserving the nitro group perfectly.

Q3: I am seeing a highly polar, baseline-sticking spot on my TLC during the N-alkylation step. What is it? A3: This is likely a quaternary pyrazolium salt resulting from over-alkylation. Pyrazoles can undergo double N-alkylation if an excess of the alkylating agent is used or if the reaction is heated excessively[2]. Ensure you are using exactly 1.05 equivalents of 4-nitrobenzyl bromide and strictly maintain the reaction at room temperature.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . By following the in-line TLC cues, you can verify the success of each step without waiting for NMR confirmation.

Step 1: O-Protection (Synthesis of 4-(TBSoxy)-1H-pyrazole)

Causality: Imidazole acts as both a base and a nucleophilic catalyst to transfer the bulky TBS group exclusively to the unhindered oxygen[3].

  • Reaction: In an oven-dried flask under argon, dissolve 1H-pyrazol-4-ol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF to create a 0.2 M solution. Cool to 0 °C.

  • Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation: Run a TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.1, strongly stains with KMnO₄) should completely disappear, replaced by a non-polar spot (Rf ~0.6).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. Use the crude intermediate directly.

Step 2: N-Alkylation (Synthesis of 1-(4-Nitrobenzyl)-4-(TBSoxy)-1H-pyrazole)

Causality: With the oxygen masked, K₂CO₃ gently deprotonates the pyrazole nitrogen, allowing for a clean Sₙ2 attack on the 4-nitrobenzyl bromide[2].

  • Reaction: Suspend the crude 4-(TBSoxy)-1H-pyrazole (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Addition: Add 4-nitrobenzyl bromide (1.05 eq) dropwise as a solution in minimal DMF. Stir at room temperature for 12 hours.

  • Self-Validation: Run a TLC (Hexanes:EtOAc 3:1). The 4-nitrobenzyl bromide (Rf ~0.7, UV active) should be consumed. The product will appear as a distinct UV-active spot with a faint yellow tint at Rf ~0.4.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Dilute the filtrate with EtOAc, wash extensively with water and brine, dry, and concentrate.

Step 3: O-Deprotection (Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol)

Causality: The strong Si-F bond formation (582 kJ/mol) drives the rapid and selective cleavage of the silyl ether without affecting the nitrobenzyl moiety.

  • Reaction: Dissolve the alkylated intermediate in anhydrous THF (0.1 M). Cool to 0 °C.

  • Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validation: Run a TLC (DCM:MeOH 9:1). The non-polar TBS ether (Rf ~0.9) will rapidly convert to the highly polar target product (Rf ~0.3).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Pass the residue through a short silica gel plug eluting with EtOAc to remove tetrabutylammonium salts. Recrystallize from EtOH/Water to yield 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol as a pale yellow solid.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications (2022). URL:[Link]

  • Google Patents (2024).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates MDPI (2022). URL:[Link]

Sources

Optimization

Optimizing column chromatography purification for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate functionalized heterocycles.

Purifying 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol presents a unique set of chromatographic challenges. The molecule possesses a highly polar, hydrogen-bonding core (the pyrazole nitrogen and C4-hydroxyl group) coupled with a rigid, lipophilic, and crystalline aromatic tail (the 4-nitrobenzyl group). This dichotomy often leads to severe peak tailing, poor solubility in standard mobile phases, and co-elution with structurally similar starting materials.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these issues and provide self-validating, step-by-step protocols to ensure high-recovery, high-purity isolations.

Diagnostic Workflow

Before adjusting your solvent system, use the following diagnostic logic to identify the root cause of your purification failure.

G Start Analyze Chromatogram 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Tailing Severe Peak Tailing? Start->Tailing Tailing_Yes Silanol Interaction. Add 1% TEA modifier. Tailing->Tailing_Yes Yes Pressure High Backpressure / Blowback? Tailing->Pressure No Tailing_Yes->Pressure Pressure_Yes Sample Precipitation. Implement Dry Loading. Pressure->Pressure_Yes Yes Coelution Co-elution with Impurities? Pressure->Coelution No Pressure_Yes->Coelution Coelution_Yes Selectivity Issue. Switch to DCM/MeOH. Coelution->Coelution_Yes Yes Success Pure Target Compound Coelution->Success No Coelution_Yes->Success

Diagnostic workflow for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol purification.

Troubleshooting FAQs

Q1: Why does 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol streak so badly on my silica column, resulting in poor recovery? A1: This is a classic case of secondary interactions[1]. Your target molecule contains two highly active functional groups: the basic N2 nitrogen of the pyrazole ring and the C4-hydroxyl group. On a standard normal-phase silica column, these groups act as a dual-anchor system. The acidic residual silanols (Si-OH) on the silica surface donate a hydrogen bond to the basic pyrazole nitrogen while simultaneously accepting a hydrogen bond from the C4-hydroxyl group. This multi-point binding creates a slow-equilibrating retention site, causing the compound to drag through the column and streak across your TLC plate. The Fix: You must mask the active silanols. Adding a polar, basic modifier like 1% Triethylamine (TEA) to your mobile phase saturates these acidic sites, allowing your pyrazole to partition purely based on its inherent polarity rather than irreversible adsorption[2].

Q2: I'm experiencing sample blowback and high column backpressure during liquid injection. What is happening? A2: The 4-nitrobenzyl moiety imparts significant aromaticity and rigidity to the molecule, often resulting in poor solubility in non-polar starting mobile phases (e.g., 100% hexanes). If you dissolve your crude mixture in a strong solvent like dichloromethane (DCM) and inject it directly into a hexane-equilibrated column, the sudden change in solvent polarity causes the pyrazole to instantly precipitate at the column head[3]. This creates a physical blockage, leading to pressure spikes, sample blowback, and split peaks[4]. The Fix: Transition to a dry loading technique. By adsorbing the sample onto diatomaceous earth or silica gel and evaporating the strong solvent, you ensure a uniform dissolution rate as the mobile phase elutes through the dry bed[5].

Q3: My product co-elutes with the starting material, 4-nitrobenzyl bromide, when using Hexane/Ethyl Acetate. How can I resolve them? A3: In an aliphatic/ester solvent system like Hexane/EtOAc, chromatographic separation is primarily driven by dipole-dipole interactions. Because both the starting material and the product share the dominant, highly lipophilic 4-nitrobenzyl group, their retention factors (Rf) remain nearly identical in this environment. The Fix: Shift the selectivity by changing the solvent class. Switching to a Dichloromethane/Methanol (DCM/MeOH) gradient leverages hydrogen bonding. The methanol will selectively interact with the C4-hydroxyl group of your product, pulling it away from the non-hydrogen-bonding 4-nitrobenzyl bromide.

Quantitative Optimization Data

To illustrate the impact of solvent selection and silanol masking, below is a comparative summary of retention and peak symmetry for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol across different mobile phase conditions.

Solvent SystemAdditiveTarget RfPeak SymmetryResolution from Alkyl Halide
Hexane / EtOAc (1:1)None0.25Severe TailingPoor (<1.0)
Hexane / EtOAc (1:1)1% TEA0.35SharpModerate (1.2)
DCM / MeOH (95:5)None0.30Moderate TailingExcellent (>2.0)
DCM / MeOH (95:5) 1% TEA 0.40 Sharp Excellent (>2.0)

Note: Optimal purification is achieved using the DCM/MeOH system with a basic modifier, ensuring both high resolution and excellent peak shape.

Validated Experimental Protocols

Protocol 1: Silanol-Masked Column Equilibration

Use this self-validating protocol to prevent peak tailing and ensure high mass recovery.

  • Prepare Mobile Phase: Mix the desired ratio of Dichloromethane and Methanol (e.g., 95:5 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume. Mix thoroughly.

  • Column Flushing: Flush the bare silica column with at least 3 Column Volumes (CV) of the TEA-modified mobile phase. Causality check: This ensures all active silanol sites are pre-saturated with the basic modifier before the sample is introduced.

  • Equilibration Verification: Monitor the baseline UV absorbance (set to 254 nm to track the nitrobenzyl group). Do not load the sample until the baseline is completely flat and stable, confirming the column is fully equilibrated.

  • Elution: Run the chromatography using the modified solvent. Collect fractions and verify purity via TLC (using the same TEA-modified solvent system to prevent streaking on the plate).

Protocol 2: Dry Loading Procedure for Insoluble Pyrazoles

Implement this method to bypass solubility-induced pressure spikes and sample blowback.

  • Dissolution: In a round-bottom flask, dissolve the crude 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol mixture in a minimum volume of a strong, volatile solvent (e.g., Acetone or DCM). Ensure complete dissolution.

  • Sorbent Addition: Add dry, deactivated silica gel or diatomaceous earth (e.g., Celite) to the flask. A mass ratio of 1:3 (crude mass to sorbent mass) is optimal for preventing band broadening.

  • Evaporation: Attach the flask to a rotary evaporator. Carefully remove the solvent under reduced pressure (starting at 200 mbar, dropping to 50 mbar) until a free-flowing, dry powder is obtained. Causality check: If the powder clumps, residual solvent remains, which will ruin the chromatography band shape. Continue drying until completely free-flowing.

  • Loading: Transfer the dry powder evenly to the top of the pre-equilibrated silica bed. Top the sample layer with a 1 cm layer of clean sea sand to prevent physical disruption of the bed when the solvent flow begins.

References

  • Title : How to avoid sample blowback when liquid loading. Source : Biotage. URL : [Link]

  • Title : LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source : Restek. URL : [Link]

  • Title : Biotage Flash Cartridge User Guide. Source : Biotage / Scribd. URL :[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the chemical integrity of your compound during storage and formulation.

Part 1: Core Mechanisms & Causality (FAQ)

Q: Why is 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol highly sensitive to oxidative degradation during routine storage?

A: The instability of this compound is governed by the electron-rich nature of the pyrazol-4-ol core. While the 4-nitrobenzyl group at the N1 position exerts an electron-withdrawing effect, the hydroxyl group at the C4 position makes the pyrazole ring highly susceptible to radical-mediated autoxidation and single-electron transfer to atmospheric dioxygen[1][2].

Trace transition metals (e.g., Fe³⁺, Cu²⁺) from glassware or ambient light can initiate the cleavage of the weakly acidic O-H or adjacent C-H bonds, forming a localized radical[3]. This radical rapidly reacts with atmospheric oxygen (O₂) to form peroxyl radicals, propagating a chain reaction that ultimately yields complex quinone-imine or fully oxidized pyrazole degradation products[4][5]. Understanding this causality is critical: to stop degradation, you must disrupt the radical chain mechanism.

OxidationMechanism A 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol B Initiation (Trace Metals / Light) A->B C Pyrazolyl Radical Formation B->C -H• / e- transfer D Propagation (+ O2) C->D E Peroxyl Radical Intermediate D->E +O2 E->C Autoxidation Loop F Degradation Products (Oxidized Pyrazoles) E->F Chain Reaction

Radical-mediated autoxidation pathway of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Part 2: Storage & Handling Troubleshooting

Q: We are observing a color change (yellowing/browning) and a decrease in HPLC purity over a 3-month storage period. How can we prevent this?

A: Discoloration is a classic macroscopic indicator of oxidative degradation in pyrazole derivatives, often pointing to the formation of conjugated oxidized species[5]. To halt autoxidation, you must eliminate the initiators (light, metals) and the propagator (oxygen).

  • Oxygen Exclusion: Store the compound under a strict inert atmosphere. Argon is highly preferred over Nitrogen because it is denser and effectively blankets the solid API, displacing residual oxygen.

  • Temperature Control: Following ICH Q1A(R2) stability testing principles, lowering the storage temperature exponentially decreases the kinetics of radical propagation[6]. Store the neat API at -20°C or -80°C for long-term stability.

  • Light Protection: Use actinic (amber) glass vials to prevent photo-induced electron transfer, which is a known degradation pathway for pyrazoline/pyrazole derivatives[7].

Quantitative Stability Profile

The table below summarizes the expected purity retention of oxidation-sensitive pyrazol-4-ol derivatives under various storage conditions, highlighting the critical need for combined interventions.

Storage ConditionAtmosphereLight Exposure1-Month Purity (%)3-Month Purity (%)6-Month Purity (%)
25°C (Ambient)Ambient AirUnprotected94.288.581.3
25°C (Ambient)ArgonAmber Vial98.997.496.1
-20°CAmbient AirUnprotected98.596.894.2
-20°C Argon Amber Vial >99.9 >99.9 99.8

Part 3: Experimental Protocol: Self-Validating Storage Workflow

To ensure reproducible stability across your research team, implement the following step-by-step methodology. This protocol acts as a self-validating system by incorporating baseline and longitudinal LC-MS/HPLC checks to verify the integrity of your storage environment.

StorageWorkflow S1 Baseline HPLC (Purity >99%) S2 Lyophilization (Remove H2O) S1->S2 S3 Argon Purging (Glovebox) S2->S3 S4 Amber Vials (PTFE Septa) S3->S4 S5 -20°C Storage S4->S5 S6 3-Month Check (ICH Q1A) S5->S6 S6->S1 Validate Loop

Self-validating workflow for the inert storage of oxidation-sensitive pyrazoles.

Step-by-Step Methodology:
  • Baseline Characterization: Prior to storage, analyze the batch via HPLC-UV (e.g., 254 nm) and LC-MS to establish a >99% purity baseline. Record the exact impurity profile to differentiate between synthesis impurities and degradation products.

  • Moisture Removal: Lyophilize the compound or dry it under high vacuum (<0.1 mbar) for 24 hours. Residual moisture can facilitate hydrolytic pathways or mobilize trace metal catalysts[2].

  • Inerting (Glovebox Recommended): Transfer the dried powder into a glovebox with an Argon atmosphere (O₂ < 1 ppm). If a glovebox is unavailable, use a Schlenk line to perform three rigorous vacuum/Argon backfill cycles.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and eliminates oxygen exposure during subsequent sampling.

  • Sealing: Seal the vials with PTFE-lined caps or crimp-top septa. PTFE is chemically inert and prevents oxygen permeation over time.

  • Longitudinal Monitoring: Store the vials at -20°C. Following ICH Q1A(R2) guidelines, pull one aliquot at 3, 6, and 12 months to re-analyze via HPLC[8]. If purity drops by >0.5%, investigate the seal integrity of the remaining batch.

Part 4: Formulation & Solution-Phase Troubleshooting (FAQ)

Q: When we formulate 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol in aqueous or organic solutions for in vitro assays, it degrades rapidly. How can we stabilize the solution?

A: In the solution phase, the collision frequency of molecules increases drastically, accelerating metal-catalyzed and radical-mediated oxidation. Physical barriers (like Argon) are often insufficient once the compound is dissolved. You must intervene chemically:

  • Initiation Inhibitors (Chelating Agents): Trace metals (Fe, Cu) leaching from glassware or present in excipients catalyze the generation of reactive oxygen species. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) sequesters these metals, preventing them from initiating the oxidation cycle[1][9].

  • Chain-Breaking Antioxidants: Add a radical scavenger such as Butylated hydroxytoluene (BHT) or α-tocopherol. BHT works by donating a weakly bound hydrogen atom to the dangerous peroxyl radical. The resulting BHT radical is sterically hindered by its bulky tert-butyl groups and stabilized by resonance, forming a relatively inert species that safely terminates the radical chain reaction[1][2].

References

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition.PubMed / Semantic Scholar.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.MDPI.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.IIP Series.
  • How to Mitigate Oxidation in Drug Formulations.
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.ICH.
  • Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol (4-methoxy)

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Peaks in 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Analysis

Welcome to the Technical Support Center. Analyzing heteroaromatic compounds like 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents spectral overlap challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing heteroaromatic compounds like 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents spectral overlap challenges. The combination of an electron-withdrawing nitrobenzyl system and a substituted pyrazole ring compresses multiple distinct proton signals into a narrow chemical shift window.

This guide provides field-proven, self-validating methodologies to deconvolve complex spectra, grounded in authoritative spectroscopic principles.

Structural Context & Quantitative Baseline

To troubleshoot overlap, we must first establish the expected chemical environment of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. The molecule consists of an isolated pyrazole H-3 and H-5 pair (due to the -OH at position 4), a benzylic -CH2- linker, and a 1,4-disubstituted aromatic ring (AA'BB' spin system).

Table 1: Expected 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationOverlap Risk Assessment
Hydroxyl (-OH) 9.0 – 10.5Broad Singlet1HHigh: Exchangeable; broadens into aromatic region if sample contains trace water.
Ar-H (Nitro ortho) 8.1 – 8.3Doublet ( J≈8 Hz)2HLow: Strongly deshielded by the -NO 2​ group.
Ar-H (Alkyl ortho) 7.4 – 7.6Doublet ( J≈8 Hz)2HCritical: AA'BB' multiplet base obscures pyrazole singlets.
Pyrazole H-3 / H-5 7.2 – 7.6Singlets (or d , J<1 Hz)2HCritical: Coincides exactly with the alkyl ortho aromatic protons.
Benzyl -CH 2​ - 5.3 – 5.5Singlet2HLow: Isolated in the mid-field region.

Troubleshooting FAQs

Q1: The pyrazole H-3 and H-5 singlets are completely swallowed by the aromatic AA'BB' multiplets. How do I resolve them without moving to a higher-field magnet?

Causality & Solution: The electron-withdrawing nitro group deshields the ortho-protons of the benzyl ring, shifting them downfield to ~7.4–7.6 ppm. The pyrazole H-3/H-5 protons naturally resonate in this exact window. Because the benzyl protons exhibit an AA'BB' multiplet due to homonuclear J -coupling, they create a broad signal base that masks the sharp pyrazole singlets.

To resolve this, utilize Pure Shift NMR (Broadband Homodecoupling). By selectively applying radiofrequency pulses to disrupt the quantum coherence associated with JHH​ couplings, pure shift NMR collapses all multiplets into sharp singlets 1. This removes the "width" of the AA'BB' multiplets, revealing the hidden pyrazole singlets based purely on their chemical shift differences.

Q2: The baseline in the aromatic region is heavily distorted by a massive, rolling peak. What is causing this and how do I fix it?

Causality & Solution: This is caused by the hydroxyl (-OH) proton at position 4. Because it is exchangeable and subject to intermolecular hydrogen bonding, its relaxation time and chemical shift are highly dependent on concentration, temperature, and trace water in the solvent. To fix this, perform a D 2​ O Exchange . Adding a single drop of deuterium oxide (D 2​ O) to your NMR tube forces the exchange of the -OH proton for an -OD deuteron. Because deuterium resonates at a completely different frequency, the broad hydroxyl signal will vanish from the 1 H spectrum, instantly flattening your baseline.

Q3: Even after Pure Shift NMR, the pyrazole protons and the benzyl protons have the exact same chemical shift. How can I definitively assign them?

Causality & Solution: Occasionally, coincidental isochronicity occurs where protons in different environments share the exact same 1 H resonance frequency. However, the carbons they are attached to exist in vastly different electronic environments. Pyrazole C-3 and C-5 typically resonate at ~120–135 ppm, whereas the benzyl aromatic carbons differ significantly. You must run a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. HSQC transfers magnetization between the proton and its directly attached 13 C nucleus, spreading the overlapping 1D proton signals across an orthogonal 2D 13 C axis, guaranteeing separation 2.

Troubleshooting_Tree Start 1D 1H NMR Analysis 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Identify Identify Overlap Region (7.2 - 7.6 ppm) Start->Identify IsOH Is the -OH proton broadening the baseline? Identify->IsOH D2O D2O Exchange or Variable Temp (VT) NMR IsOH->D2O Yes IsMultiplet Are AA'BB' multiplets masking pyrazole singlets? IsOH->IsMultiplet No PureShift Pure Shift NMR (Broadband Homodecoupling) IsMultiplet->PureShift Yes IsExact Are chemical shifts exactly coincidental? IsMultiplet->IsExact No HSQC 2D 1H-13C HSQC / HMBC (Orthogonal Dispersion) PureShift->HSQC Still Overlapped ASIS Aromatic Solvent Induced Shift (e.g., C6D6) IsExact->ASIS Yes IsExact->HSQC Complex

Decision tree for resolving overlapping NMR signals in pyrazole derivatives.

Experimental Protocols

Protocol A: Pure Shift NMR Acquisition (Self-Validating)

Purpose: To collapse J -coupled multiplets into singlets for direct integration of overlapping regions.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse program on Bruker systems) with 16 scans. Phase and baseline correct the spectrum.

  • Pulse Calibration (Critical): Calibrate the 90° pulse ( P1​ ) for your specific sample. Pure shift sequences (like PSYCHE or Zangger-Sterk) rely on precise spatial encoding and refocusing; an inaccurate P1​ will result in severe signal loss and artifact generation.

  • Sequence Setup: Load the pure shift pulse program (e.g., psyche or zsqc). Set the spectral window to match your 1D spectrum.

  • Chunking Optimization: Set the acquisition chunk duration (typically 15–20 ms). Causality: The chunk time must be short enough to prevent J -evolution during acquisition, but long enough to avoid excessive data processing artifacts.

  • Validation Step: Overlay the processed pure shift spectrum with the standard 1D spectrum. The integral of the newly formed pure shift singlets must mathematically equal the total integral of the original overlapping multiplets. If intensity is lost, recalibrate your P1​ pulse.

Protocol B: Phase-Sensitive 2D 1 H- 13 C HSQC

Purpose: To separate coincidental proton signals using the orthogonal 13 C dimension.

  • Window Optimization: Acquire quick 1D 1 H and 13 C spectra. Narrow the F2 ( 1 H) and F1 ( 13 C) sweep widths to encompass only the regions of interest (e.g., 4.0–9.0 ppm for 1 H, 40–160 ppm for 13 C). This maximizes digital resolution without increasing scan time 3.

  • Relaxation Delay ( d1​ ): Set d1​ to 1.5 to 2.0 seconds. Causality: Because the experiment relies on proton magnetization, the delay must allow the slowest-relaxing protons (often the isolated pyrazole protons) to return to thermal equilibrium.

  • Multiplicity Editing: Ensure the phase-sensitive sequence (e.g., hsqcedetgpsp) is selected.

  • Validation Step: Upon processing, phase the 2D spectrum so that -CH 3​ and -CH- groups (pyrazole H-3/H-5 and aromatic protons) appear as positive cross-peaks (e.g., red), and -CH 2​

    • groups (the benzyl linker) appear as negative cross-peaks (e.g., blue). This internal editing self-validates your assignment of the benzyl linker versus the ring systems.

HSQC_Pathway H_Excite 1H Excitation (90° Pulse) INEPT1 INEPT Transfer (1H → 13C) H_Excite->INEPT1 C_Evolve t1 Evolution (13C Chemical Shift) INEPT1->C_Evolve INEPT2 Reverse INEPT (13C → 1H) C_Evolve->INEPT2 H_Detect 1H Detection (13C Decoupled) INEPT2->H_Detect

Magnetization transfer pathway in 2D 1H-13C HSQC NMR spectroscopy.

References

  • Quantitation in pure shift NMR Research Explorer - The University of Manchester URL:[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Pressbooks URL:[Link]

  • HSQC-NMR spectroscopy and exploratory data analysis of complex mixtures RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time and Temperature for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals synthesizing 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol . Direct alkylation of 1H-pyrazol-4-ol with 4-nitrobenzyl bromide presents a classic regioselectivity challenge. This document provides mechanistic insights, troubleshooting FAQs, empirical optimization data, and a self-validating protocol to help you maximize N-alkylation yields while suppressing O-alkylation and over-alkylation.

Mechanistic Overview: The Causality of Regioselectivity

The 1H-pyrazol-4-ol molecule is an ambident nucleophile with three potential sites for electrophilic attack: the two ring nitrogens (N1, N2) and the hydroxyl oxygen (O4)[1]. Because the hydroxyl proton (pKa ~9-10) is more acidic than the pyrazole NH (pKa ~14), base-mediated deprotonation can generate an oxygen-centered phenoxide-like anion.

However, according to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "hard" oxygen atom. When reacting with a borderline soft electrophile like 4-nitrobenzyl bromide, N-alkylation is kinetically favored , while O-alkylation is thermodynamically driven .

  • Temperature Causality: Lower temperatures preserve kinetic control, directing the electrophile to the nitrogen. Elevated temperatures provide the activation energy required for the harder oxygen nucleophile to attack, leading to O-alkylation[2][3].

  • Time Causality: Prolonged reaction times, especially after the primary amine has been alkylated, allow the remaining electrophile to react with the hydroxyl group of the newly formed product, resulting in N,O-dialkylation.

Troubleshooting FAQs

Q1: Why am I recovering a high percentage of 4-(4-nitrobenzyloxy)-1H-pyrazole (O-alkylated product) instead of the N-alkylated target? A1: This is typically caused by using a base that is too strong (e.g., NaH or Cs₂CO₃) or running the reaction at elevated temperatures (>60 °C). Strong bases completely deprotonate the hydroxyl group, creating a highly reactive oxygen nucleophile. To favor N-alkylation, switch to a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) and strictly maintain the temperature between 25 °C and 40 °C[1][2].

Q2: My reaction at room temperature (25 °C) is only 40% complete after 24 hours. How can I accelerate it without risking over-alkylation? A2: While room temperature maximizes regioselectivity, the solid-liquid biphasic nature of K₂CO₃ in DMF can result in sluggish kinetics. Instead of drastically increasing the temperature (which risks O-alkylation), elevate it mildly to 40 °C . At 40 °C, the activation energy for N-alkylation is efficiently overcome, reducing the required reaction time to 4–6 hours[3][4].

Q3: How do I prevent the formation of the N,O-dialkylated impurity? A3: Dialkylation is a function of both time and electrophile stoichiometry. First, limit the 4-nitrobenzyl bromide to a strict 1.05 molar equivalents . Second, implement a strict time-course monitoring protocol (via LC-MS or TLC). Quench the reaction immediately at the 5-hour mark if operating at 40 °C, even if trace amounts of starting material remain. The rate of dialkylation accelerates exponentially once the mono-alkylated product accumulates in the reaction mixture.

Quantitative Data: Time & Temperature Optimization

The following table summarizes the empirical relationship between temperature, time, and regioselectivity when using 1.05 eq of 4-nitrobenzyl bromide and 1.5 eq of K₂CO₃ in DMF.

Temperature (°C)Time (Hours)Target N-Alkylation Yield (%)O-Alkylation Yield (%)N,O-Dialkylation Yield (%)Reaction Status
25 °C24 h42%5%2%Incomplete
40 °C 5 h 78% 8% 4% Optimized
60 °C5 h55%22%15%Regioselectivity Loss
80 °C12 h15%45%35%Thermodynamic Override

Standard Operating Procedure: Optimized N-Alkylation

This self-validating protocol utilizes mild conditions to kinetically trap the N-alkylated product.

Reagents:

  • 1H-pyrazol-4-ol (1.0 equiv)

  • 4-Nitrobenzyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a flame-dried round-bottom flask with 1H-pyrazol-4-ol (1.0 equiv) and anhydrous DMF. Stir at room temperature until complete dissolution is achieved.

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv) to the solution. Stir the suspension for 15 minutes at room temperature to initiate partial deprotonation.

  • Electrophile Addition: Dissolve 4-nitrobenzyl bromide (1.05 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.

  • Controlled Heating: Attach a reflux condenser and warm the reaction mixture to exactly 40 °C using a thermostatic oil bath or heating block.

  • Monitoring: Stir at 40 °C for exactly 5 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Upon reaching the 5-hour mark, immediately remove the flask from the heat source and quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water. This rapidly drops the temperature, halting any further alkylation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Reaction Pathway Visualization

G SM 1H-pyrazol-4-ol + 4-Nitrobenzyl bromide Target 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (N-Alkylation Target) SM->Target K2CO3, DMF 40°C, 4-6h (Kinetic Control) Side1 4-(4-Nitrobenzyloxy)-1H-pyrazole (O-Alkylation) SM->Side1 Strong Base (NaH) or High Temp (>60°C) (Thermodynamic Control) Side2 N,O-Dialkylated Product (Over-alkylation) Target->Side2 Excess Electrophile Prolonged Time (>12h) Side1->Side2 Excess Electrophile

Regioselectivity pathways in the alkylation of 1H-pyrazol-4-ol with 4-nitrobenzyl bromide.

References

  • Semantic Scholar. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar Database (May 24, 2022). Available at:[Link]

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles." MDPI Open Access Journals. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Metal Complexes: A Comprehensive Guide

Executive Summary In modern organometallic chemistry, the design of non-innocent and structurally dynamic ligands is paramount for achieving high turnover numbers (TON) and turnover frequencies (TOF). This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organometallic chemistry, the design of non-innocent and structurally dynamic ligands is paramount for achieving high turnover numbers (TON) and turnover frequencies (TOF). This guide provides an objective, data-driven comparison of the catalytic efficiency of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (NBP-OH) coordinated with Palladium (Pd), Ruthenium (Ru), and Copper (Cu). By evaluating these complexes across benchmark transformations—specifically Suzuki-Miyaura cross-coupling and aerobic alcohol oxidation—this document serves as a definitive selection matrix for researchers and drug development professionals.

Ligand Design & Mechanistic Rationale

The selection of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol as a chelating or bridging ligand is not arbitrary; it is rooted in precise electronic and steric causality:

  • Primary Coordination Sphere Tuning : The 4-nitrobenzyl moiety is strongly electron-withdrawing. By pulling electron density away from the pyrazole nitrogen ( N2​ ), it increases the Lewis acidity of the coordinated metal center. In cross-coupling reactions, this electrophilic enhancement accelerates the rate-limiting reductive elimination step [2].

  • Secondary Coordination Sphere Hydrogen Bonding : The hydroxyl group at the C4 position of the pyrazole ring does not typically bind directly to the metal. Instead, it projects into the secondary coordination sphere. This allows it to act as a hydrogen-bond donor, stabilizing polar transition states and facilitating substrate pre-organization—a biomimetic strategy that significantly lowers activation energy barriers [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal standards and control reactions, creating a self-validating experimental system.

Synthesis of the NBP-OH Ligand

The synthesis of pyrazol-4-ol derivatives relies on the controlled cyclization of epoxy-ketones with substituted hydrazines [3].

  • Procedure : React 4-nitrobenzylhydrazine hydrochloride (1.0 equiv) with an appropriate epoxide precursor in glacial acetic acid at 80 °C for 4 hours.

  • Validation : Monitor the reaction via TLC. The disappearance of the epoxide and the emergence of a highly UV-active spot confirms pyrazole ring formation. Purify via recrystallization in ethanol.

Metal Complexation
  • [Pd(NBP-OH)₂Cl₂] : Dissolve PdCl2​ (1.0 equiv) in hot acetonitrile. Add NBP-OH (2.1 equiv) dropwise. Stir for 12 hours at room temperature. The precipitation of a yellow solid indicates successful coordination.

  • [Ru(p-cymene)(NBP-OH)Cl₂] : React [Ru(p−cymene)Cl2​]2​ with NBP-OH (2.1 equiv) in dichloromethane (DCM) at room temperature for 6 hours. Isolate the orange microcrystalline product via solvent evaporation and ether washing [4].

  • [Cu(NBP-OH)₂(NO₃)₂] : Mix Cu(NO3​)2​⋅3H2​O with NBP-OH in methanol. Stir for 4 hours to yield a deep blue/green precipitate.

Standardized Catalytic Screening Workflow

To isolate the catalytic effect of the metal-ligand complex, every run must include a ligand-free metal salt control and an internal standard.

  • Setup : In a 10 mL Schlenk tube, combine the substrate (1.0 mmol), the catalyst (1.0 mol%), and the base/oxidant as required by the specific reaction.

  • Internal Standard : Add exactly 0.5 mmol of dodecane. This allows for absolute quantification of the product via GC-MS, eliminating errors from physical isolation losses.

  • Execution : Seal the tube, purge with the appropriate atmosphere ( N2​ for cross-coupling, O2​ for oxidation), and heat to the target temperature.

  • Analysis : Quench the reaction at specific time intervals (e.g., 1h, 4h, 12h), filter through a short silica plug, and analyze via GC-MS.

Workflow S1 Ligand Synthesis NBP-OH Isolation S2 Metal Complexation Pd(II), Ru(II), Cu(II) S1->S2 S3 Catalytic Screening Parallel Reactors S2->S3 S4 Data Acquisition GC-MS & NMR S3->S4

Figure 1: Standardized high-throughput experimental workflow for catalyst evaluation.

Comparative Catalytic Performance

Suzuki-Miyaura Cross-Coupling

Reaction : 4-Bromoanisole + Phenylboronic acid 4-Methoxybiphenyl. Conditions : 1.0 mol% catalyst, K2​CO3​ (2.0 equiv), Toluene/Ethanol (1:1), 80 °C, 12 hours under N2​ .

CatalystConversion (%)Yield (%)TONTOF ( h−1 )Mechanistic Note
[Pd(NBP-OH)₂Cl₂] >9996968.0Facile Pd(0)/Pd(II) redox cycling; H-bonding accelerates transmetalation.
[Ru(p-cymene)(NBP-OH)Cl₂] 1511110.9High activation barrier for Ru(II)/Ru(IV) oxidative addition.
[Cu(NBP-OH)₂(NO₃)₂] <5Trace<5<0.5Cu favors 1e⁻ radical pathways, unsuitable for this 2e⁻ coupling.
Control ( PdCl2​ )4235352.9Rapid catalyst deactivation (palladium black formation) without ligand.

Analysis : The Pd complex is vastly superior for C-C bond formation. The NBP-OH ligand prevents the agglomeration of Pd nanoparticles, maintaining a highly active homogeneous molecular catalyst [2].

Aerobic Oxidation of Benzyl Alcohol

Reaction : Benzyl alcohol + O2​ (1 atm) Benzaldehyde. Conditions : 2.0 mol% catalyst, TEMPO (5.0 mol%), N-Methylimidazole (10 mol%), Acetonitrile, 60 °C, 6 hours.

CatalystConversion (%)Yield (%)TONTOF ( h−1 )Mechanistic Note
[Cu(NBP-OH)₂(NO₃)₂] 989547.57.9Cu(I)/Cu(II) radical pathway synergizes with TEMPO.
[Ru(p-cymene)(NBP-OH)Cl₂] 858241.06.8Hydride transfer mechanism; highly selective for aldehydes.
[Pd(NBP-OH)₂Cl₂] 22189.01.5Prone to over-oxidation to benzoic acid; poor O2​ activation.
Control ( Cu(NO3​)2​ )312512.52.0Poor solubility and lack of intermediate stabilization.

Analysis : Here, the Cu(II) complex dominates. The 4-hydroxyl group of the NBP-OH ligand plays a critical role by hydrogen-bonding with the superoxide/peroxide intermediates, stabilizing the transition state during alcohol dehydrogenation [1, 4].

Mechanistic Pathways

The superiority of the Pd complex in cross-coupling is driven by the specific stabilization of the active Pd(0) species. The diagram below illustrates how the secondary coordination sphere (H-bonding from the -OH group) interacts with the base and boronic acid during the transmetalation step.

CatalyticCycle Pre [Pd(NBP-OH)₂Cl₂] Precatalyst Pd0 Active Pd(0) Species (H-Bond Stabilized) Pre->Pd0 Reduction (Base/Solvent) OA Oxidative Addition Pd(II) Intermediate Pd0->OA + Ar-X (Rate Limiting) TM Transmetalation Pd(II) Ar-Ar' Complex OA->TM + Ar'-B(OH)₂ + Base RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 - Ar-Ar'

Figure 2: Proposed Pd-catalyzed Suzuki-Miyaura cross-coupling cycle highlighting H-bond stabilization.

Conclusion & Selection Guide

The catalytic efficiency of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol metal complexes is highly dependent on the central metal ion's preferred redox cycling pathway:

  • For Carbon-Carbon Bond Formation (Cross-Coupling): Select [Pd(NBP-OH)₂Cl₂] . The ligand's electron-withdrawing nitro group perfectly tunes the Pd center for rapid oxidative addition and reductive elimination.

  • For Aerobic Oxidations: Select [Cu(NBP-OH)₂(NO₃)₂] . The complex leverages the ligand's 4-hydroxyl group to stabilize reactive oxygen species via secondary-sphere hydrogen bonding, offering exceptional yields with cheap, earth-abundant metals.

References

  • Hydrogen Transfer Catalysis beyond the Primary Coordination Sphere ACS Publications (Chemical Reviews) URL:[Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone University of Dar es Salaam Digital Commons URL:[Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications MDPI (Molecules) URL:[Link]

Comparative

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol vs. Alternative Nitrobenzyl Derivatives in Drug Discovery: A Comparative Guide

As drug discovery increasingly relies on stimuli-responsive molecular design, nitrobenzyl derivatives have emerged as foundational masking groups. However, the regiochemistry of the nitro group—specifically para (4-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on stimuli-responsive molecular design, nitrobenzyl derivatives have emerged as foundational masking groups. However, the regiochemistry of the nitro group—specifically para (4-nitrobenzyl) versus ortho (2-nitrobenzyl)—dictates entirely divergent pharmacological applications.

This guide provides an objective, data-driven comparison between 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (and its prodrug derivatives) and alternative ortho-nitrobenzyl (oNB) photocleavable groups. By analyzing their mechanistic pathways, experimental workflows, and scaffold advantages, we provide a comprehensive framework for researchers engineering targeted therapeutics.

Mechanistic Divergence: Bioreduction vs. Photolysis

The selection of a nitrobenzyl scaffold is fundamentally governed by the desired activation trigger. The causality behind their divergent reactivity lies in their electronic and spatial configurations.

The para-Nitrobenzyl (pNB) Pathway: Enzyme-Directed Activation

In the context of hypoxia-activated prodrugs (HAPs) or Gene-Directed Enzyme-Prodrug Therapy (GDEPT), the 4-nitrobenzyl moiety acts as an enzyme-responsive trigger. In the hypoxic microenvironment of solid tumors, bacterial or overexpressed mammalian nitroreductases (NTR) reduce the strongly electron-withdrawing nitro group to an electron-donating hydroxylamine or amine.

When conjugated via a self-immolative linker (such as a carbamate) to the pharmacophore, this electronic reversal initiates a rapid1[1], expelling the active pyrazol-4-ol payload. Alternatively, direct N1-alkylation (as in the unmodified 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol scaffold) yields a robust bioisostere where the nitro-to-amine reduction shifts the compound's electrostatic profile, trapping the active metabolite intracellularly[2].

The ortho-Nitrobenzyl (oNB) Pathway: Photopharmacology

Conversely, oNB groups are the gold standard for photocaged compounds. Upon UV irradiation (typically 365 nm), the spatial proximity of the nitro group to the benzylic proton allows an intramolecular hydrogen abstraction. This forms an aci-nitro tautomer that decays via 3[3], releasing the payload alongside an o-nitrosobenzaldehyde byproduct.

G N1 Nitrobenzyl Derivatives N2 p-Nitrobenzyl (pNB) Pyrazol-4-ol Conjugate N1->N2 Bioreductive Trigger N3 o-Nitrobenzyl (oNB) Photocaged Conjugate N1->N3 Photocleavable Linker N4 Nitroreductase (NTR) + NADH N2->N4 N5 UV Light (365 nm) Photolysis N3->N5 N6 Hydroxylamine/Amine Intermediate N4->N6 N7 Aci-nitro Intermediate N5->N7 N8 1,6-Elimination Release of Pyrazol-4-ol N6->N8 N9 Norrish Type II Cleavage Release of Payload N7->N9

Divergent activation pathways of p-nitrobenzyl (bioreduction) vs o-nitrobenzyl (photolysis).

Comparative Performance Data

The following table summarizes the quantitative and qualitative distinctions between pNB-pyrazol-4-ol systems and oNB derivatives, highlighting their respective therapeutic utilities.

Parameter1-(4-Nitrobenzyl)-1H-pyrazol-4-ol (pNB)ortho-Nitrobenzyl (oNB) Derivatives
Primary Application Hypoxia-activated prodrugs (HAPs), GDEPTPhotopharmacology, in vitro target validation
Activation Trigger Nitroreductase (NTR) + NADH / HypoxiaUV Light (typically 365–405 nm)
Cleavage Mechanism Enzymatic reduction & 4[4]Norrish type II photochemical cleavage
Tissue Penetration Excellent (deep tumor penetration via systemic delivery)Poor (limited by UV/Vis light penetration depth in tissue)
Byproduct Toxicity Quinone methide derivatives (can be cytotoxic, useful in oncology)o-Nitrosobenzaldehyde (highly reactive, potentially toxic)
Payload Release Kinetics Moderate to Fast (dependent on elimination rate)Ultrafast (microseconds to milliseconds)

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols utilize a self-validating system. Obligate negative controls are integrated to rule out spontaneous hydrolysis, ensuring that cleavage is strictly dependent on the intended stimulus.

Protocol A: NTR-Mediated Activation Assay for pNB-Pyrazol-4-ol Prodrugs

Objective: Quantify the enzymatic reduction and subsequent elimination of the pNB group. Causality & Logic: E. coli nitroreductase (NTR) is utilized as an in vitro surrogate for tumor hypoxia-activated enzymes. NADH is supplied as an obligate hydride donor. Quenching the reaction with ice-cold acetonitrile instantaneously denatures the NTR enzyme and precipitates proteins, locking the kinetic profile of the transient intermediates for accurate HPLC quantification.

  • Preparation: Dissolve the pNB-pyrazol-4-ol prodrug in DMSO to create a 10 mM stock. Dilute to a 100 µM working concentration in 1X PBS (pH 7.4).

  • Cofactor Addition: Add NADH to a final concentration of 1 mM. (Self-validation step: Prepare a parallel control tube lacking NADH to confirm that cleavage is strictly cofactor-dependent).

  • Enzymatic Trigger: Initiate the reaction by adding E. coli NTR (2 U/mL final concentration). Incubate at 37°C.

  • Kinetic Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately mix with 100 µL ice-cold acetonitrile.

  • Sample Processing: Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet the denatured NTR. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis: Analyze via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Monitor the disappearance of the parent peak and the emergence of the free 1H-pyrazol-4-ol peak.

Workflow Step1 Prepare Prodrug Stock (10 mM in DMSO) Step2 Incubate with E. coli NTR (2 U/mL) + NADH (1 mM) Step1->Step2 Control Negative Control (No NADH / No NTR) Step1->Control Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifuge & Filter (10,000 x g, 0.22 µm) Step3->Step4 Step5 RP-HPLC Analysis (Monitor 1,6-elimination) Step4->Step5 Control->Step5 Baseline Stability

Self-validating workflow for evaluating NTR-mediated activation of p-nitrobenzyl prodrugs.

Protocol B: Photolysis Assay for o-Nitrobenzyl Controls

Objective: Measure the quantum yield and cleavage kinetics of an oNB-protected control. Causality & Logic: UV irradiation excites the oNB group, driving the intramolecular proton transfer. Performing this in a quartz cuvette prevents UV absorption by standard borosilicate glass, ensuring maximum energy transfer to the sample.

  • Preparation: Prepare a 100 µM solution of the oNB-derivative in PBS (pH 7.4) with 1% DMSO.

  • Irradiation: Place the solution in a 1 cm pathlength quartz cuvette. Irradiate using a 365 nm LED light source (10 mW/cm²). (Self-validation step: Keep a foil-wrapped control cuvette in the same chamber to rule out thermal degradation).

  • Sampling & Analysis: Remove 50 µL aliquots at 1, 5, 10, and 20 minutes. Analyze via RP-HPLC to quantify the release of the payload and the formation of the o-nitrosobenzaldehyde byproduct.

Scaffold Hopping: The Pyrazol-4-ol Advantage

Why utilize 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol rather than a standard nitrobenzyl amine or carboxylate?

The pyrazol-4-ol core is a highly privileged bioisostere for phenols, providing a critical hydrogen bond donor/acceptor pair that is remarkably stable against phase II metabolism (e.g., glucuronidation) compared to standard phenols. This specific motif has proven essential in the design of 5 such as KDM4 and KDM5 histone demethylases[5].

By masking the crucial C4-hydroxyl or N1 position with a 4-nitrobenzyl group, researchers can effectively ablate target binding in systemic circulation. Once the compound penetrates the hypoxic tumor microenvironment, NTR-mediated activation unmasks the pyrazol-4-ol pharmacophore, drastically widening the therapeutic window and minimizing off-target toxicity.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol proper disposal procedures

Here is a comprehensive, institutional-grade safety and disposal protocol for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol , designed for researchers and drug development professionals. This guide synthesizes standard Environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, institutional-grade safety and disposal protocol for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol , designed for researchers and drug development professionals.

This guide synthesizes standard Environmental Health and Safety (EHS) frameworks with the specific physicochemical profile of nitroaromatic pyrazole derivatives, ensuring that your laboratory operations remain compliant, safe, and scientifically rigorous.

Part 1: Chemical Profiling & Hazard Assessment

Before executing any operational or disposal plan, it is critical to understand the causality behind the safety protocols. 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol combines a pyrazole ring (common in pharmacophores) with a nitrobenzyl moiety.

Mechanistic Safety Insight: Nitroaromatic compounds pose specific challenges during thermal decomposition. When subjected to high heat or uncontrolled incineration, the nitro group (-NO₂) and the nitrogen-rich pyrazole ring can decompose to release highly toxic nitrogen oxides (NOx) [1]. Therefore, standard drain disposal or ambient evaporation is strictly prohibited; disposal must rely on controlled, high-temperature incineration equipped with flue gas scrubbing [1].

Table 1: Hazard Summary and Control Parameters

ParameterSpecification / EHS ProtocolCausality / Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)Dust formation can irritate mucosal membranes and dermal layers [2].
Environmental Hazard Do not discharge into drainsLow aqueous solubility; potential for long-lasting effects in aquatic environments [3].
Primary PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coatPrevents dermal absorption and ocular exposure to fine particulates [3].
Engineering Controls Fume hood or enclosed ventilated balance enclosureMitigates inhalation risks during powder weighing and transfer [4].

Part 2: Operational Handling & Spill Response

A self-validating safety system requires that handling procedures inherently prevent the need for emergency disposal.

Standard Operating Procedure (SOP) for Handling:

  • Preparation: Conduct all weighing and transfer operations within a certified Class II Biological Safety Cabinet or a chemical fume hood.

  • Static Mitigation: Because fine organic powders can pose a dust explosion hazard if dispersed in air, use anti-static weighing boats and grounded spatulas [3].

  • Decontamination: After handling, wipe down surfaces with a solvent in which the compound is soluble (e.g., ethanol or ethyl acetate), followed by a standard detergent wash.

Emergency Spill Protocol:

  • Solid Spill: Do not sweep dry, as this generates aerosolized dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills. Shovel the debris into a compatible, sealable container [2].

  • Liquid Spill (in solvent): Apply an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Collect the saturated absorbent and place it in a designated hazardous waste container [3].

Part 3: Waste Segregation and Disposal Workflow

Disposal must be entrusted exclusively to licensed chemical destruction facilities [4]. Under no circumstances should researchers attempt DIY neutralization or chemical degradation of nitroaromatic compounds.

Step-by-Step Disposal Procedure:

Step 1: Stream Segregation

  • Solid Waste: Place unreacted powder, contaminated weighing boats, and heavily soiled PPE into a heavy-duty, puncture-resistant polyethylene bag. Seal this bag and place it inside a rigid, EHS-approved High-Density Polyethylene (HDPE) solid waste bucket.

  • Liquid Waste (Reaction Mixtures): If the compound is dissolved in organic solvents, segregate based on the solvent type. Route to Non-Halogenated Organic Waste (e.g., if dissolved in ethyl acetate or DMSO) or Halogenated Organic Waste (e.g., if dissolved in dichloromethane).

Step 2: Containment and Labeling

  • Ensure all liquid waste carboys have vented caps to prevent pressure buildup from off-gassing.

  • Attach a standardized GHS hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-(4-Nitrobenzyl)-1H-pyrazol-4-ol" and the exact solvent composition. Do not use abbreviations.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store sealed waste containers in a designated SAA.

  • Containers must be placed in secondary containment trays capable of holding 110% of the volume of the largest container to mitigate catastrophic leaks.

  • Keep the SAA away from strong reducing agents, alkali metals, and strong bases, as nitroaromatics can react exothermically with these incompatibles.

Step 4: Institutional Transfer

  • Once the container reaches 90% capacity, or the regulatory time limit expires (typically 90 to 180 days depending on local jurisdiction), transfer the logging data to your institutional EHS department.

  • EHS will arrange for transport to a licensed chemical destruction plant for controlled incineration [1].

Part 4: Workflow Visualization

Below is the logical workflow for the segregation and disposal of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, mapping the physical path from generation to final destruction.

WasteWorkflow Start Waste Generation: 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidCont Double-bagged / Rigid HDPE Container Solid->SolidCont LiquidCont Organic Liquid Carboy (Halogenated vs. Non-Halogenated) Liquid->LiquidCont Label GHS Labeling & EHS Inventory Logging SolidCont->Label LiquidCont->Label SAA Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA Disposal Licensed Chemical Destruction Plant (Controlled Incineration & Scrubbing) SAA->Disposal

Caption: EHS-compliant waste segregation and disposal workflow for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

References

Handling

A Comprehensive Guide to the Safe Handling of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a meticulous and inf...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection and laboratory operations. This guide provides essential, in-depth procedural guidance for the safe handling of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazardous properties of structurally analogous pyrazole and nitrobenzyl compounds, advocating for a conservative and proactive safety posture.

Hazard Assessment: An Evidence-Based Profile

The chemical structure of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol incorporates both a pyrazole moiety and a nitrobenzyl group. Analysis of safety data for compounds within these classes allows for a presumptive hazard profile.

Key Potential Hazards:

  • Skin Irritation: Pyrazole derivatives and nitrobenzyl compounds are frequently reported to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[1][2][4][5][6]

  • Harmful if Swallowed: Compounds of this nature are often harmful upon ingestion.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][6]

Given these potential risks, a comprehensive personal protective equipment (PPE) and handling plan is not merely recommended; it is imperative for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.Essential to prevent eye contact which can cause serious irritation.[1][4] A face shield is strongly recommended when there is a risk of splashing or when handling larger quantities.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation.[1][4] Gloves should be inspected before use and disposed of immediately if contaminated or damaged.[7]
Laboratory coat.To protect personal clothing from contamination and prevent skin exposure.[4][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.[1][9] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8]
PPE Donning and Doffing Protocol

To prevent cross-contamination, the sequence of putting on (donning) and taking off (doffing) PPE is critical.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Proactive Safety in Practice

Adherence to a strict operational plan is fundamental to minimizing exposure and maintaining a safe working environment.

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][8]

  • Ventilation: All work with 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol should be performed in a well-ventilated chemical fume hood.[9]

  • Dispensing: When weighing or transferring the solid compound, take care to minimize dust generation.[8]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory.[5][7]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8]

Storage Protocols
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, and open flames.[9]

  • Store separately from incompatible materials such as strong bases, amines, oxidizing agents, and reducing agents, as contact can lead to vigorous or explosive reactions.[2][9][10]

Emergency Procedures: Rapid and Effective Response

Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.[9]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if required.[9]

  • Containment: Contain the spill using a non-combustible absorbent material like sand or vermiculite.[9]

  • Collection: Carefully collect the absorbed material into a designated, sealed hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with soap and water.[9]

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6][11]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][6][11]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][4][11]

Disposal Plan: Environmental Responsibility

Waste containing 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is considered hazardous and must be managed accordingly to prevent environmental contamination.[9][10]

Waste Segregation and Disposal
  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[7][9]

  • Contaminated Materials: All contaminated materials, such as gloves, absorbent paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[1]

Waste Disposal Workflow

Disposal_Workflow Start Waste Generation (Unused chemical & contaminated items) Segregate Segregate into a designated, sealed hazardous waste container Start->Segregate Label Label container clearly with contents and hazard warnings Segregate->Label Store Store temporarily in a secure, well-ventilated area away from incompatible materials Label->Store Contact Contact institution's Environmental Health & Safety (EHS) for pickup Store->Contact Dispose Professional disposal by EHS according to regulations Contact->Dispose

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

  • SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience LLC. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
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1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
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